4'-Methyl-2,2'-bipyridine-4-carboxylic acid
Description
Propriétés
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWPWXRHHUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456201 | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103946-54-9 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a key building block in coordination chemistry and drug discovery. The protocol outlined below is based on established chemical transformations and offers a step-by-step approach for laboratory synthesis.
Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. This strategy involves the initial selective oxidation of one methyl group of a symmetric precursor to an aldehyde, followed by a subsequent oxidation of the aldehyde to the final carboxylic acid. This approach allows for the controlled introduction of asymmetry into the 2,2'-bipyridine scaffold.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Synthesis of 4-Formyl-4'-methyl-2,2'-bipyridine | 4-Methyl-2,2'-bipyridine | Selenium dioxide | 1,4-Dioxane | 24 hours | Reflux | 49.1% |
| 2 | Oxidation of 4-Formyl-4'-methyl-2,2'-bipyridine to Carboxylic Acid | 4-Formyl-4'-methyl-2,2'-bipyridine | Potassium permanganate | Acetone/Water | Variable | Room Temp. | - |
Note: The yield for Step 2 is not explicitly provided in the literature for this specific substrate and would require experimental optimization.
Experimental Protocols
Step 1: Synthesis of 4-Formyl-4'-methyl-2,2'-bipyridine[1]
This protocol describes the selective mono-oxidation of a methyl group on the 2,2'-bipyridine core.
Materials:
-
4-Methyl-2,2'-bipyridine (1.5 g, 8.14 mmol)
-
Selenium dioxide (1.012 g, 9.12 mmol)
-
1,4-Dioxane (62.6 mL)
-
Ethyl acetate
-
0.1 M Sodium carbonate solution
-
0.3 M Sodium metabisulfate solution
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Argon gas
Procedure:
-
In a 200 mL round-bottomed flask, dissolve 4-methyl-2,2'-bipyridine (1.5 g, 8.14 mmol) in 1,4-dioxane (62.6 mL).
-
Bubble argon gas through the solution for 15 minutes to create an inert atmosphere.
-
Add selenium dioxide (1.012 g, 9.12 mmol) to the solution.
-
Bubble argon through the mixture for an additional 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, filter the solution and reduce the solvent volume under reduced pressure.
-
Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour, followed by a hot filtration.
-
Wash the filtrate with 0.1 M sodium carbonate solution.
-
Extract the aqueous layer with 0.3 M sodium metabisulfate solution.
-
Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Remove the solvent under vacuum to yield the white solid product, 4-formyl-4'-methyl-2,2'-bipyridine. (Yield: 49.1%)
Step 2: Oxidation of 4-Formyl-4'-methyl-2,2'-bipyridine to this compound
This is a general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid. The specific conditions may require optimization for this substrate.
Materials:
-
4-Formyl-4'-methyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
Procedure:
-
Dissolve the 4-formyl-4'-methyl-2,2'-bipyridine in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Acidify the filtrate with a suitable acid (e.g., HCl or H₂SO₄) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
Mandatory Visualization
The following diagram illustrates the synthetic pathway from 4-methyl-2,2'-bipyridine to the final carboxylic acid product.
Caption: Synthetic pathway for this compound.
A Technical Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and potential applications of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a versatile heterocyclic compound. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, coordination chemistry, and drug development.
Physicochemical Properties
This compound is a functionalized bipyridine ligand that has garnered significant interest for its role in the formation of metal complexes with diverse applications, particularly in catalysis and medicinal chemistry. Its asymmetrical nature, featuring both a methyl and a carboxylic acid group, allows for fine-tuning of the electronic and steric properties of its coordination compounds.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Off-white to pale beige solid | |
| Melting Point | >300 °C | |
| Boiling Point (Predicted) | 497.4 ± 45.0 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| pKa (Predicted) | 2.66 ± 0.10 | |
| CAS Number | 103946-54-9 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the selective oxidation of one methyl group of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. While a variety of oxidizing agents can be employed for the oxidation of methyl aromatics, a common and effective method involves the use of potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). A representative protocol is described below.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄) or Selenium Dioxide (SeO₂)
-
Sulfuric acid (H₂SO₄) or appropriate solvent (e.g., pyridine)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent. For oxidation with KMnO₄, an aqueous solution of sulfuric acid is typically used. For SeO₂, pyridine is a common solvent.
-
Oxidation: Slowly add the oxidizing agent (KMnO₄ or SeO₂) to the solution of 4,4'-dimethyl-2,2'-bipyridine. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The stoichiometry of the oxidizing agent should be carefully controlled to favor mono-oxidation.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If KMnO₄ was used, the excess permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Work-up: The MnO₂ precipitate is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with cold deionized water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two pyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretching vibration of the carboxylic acid.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.
Applications in Drug Development
Bipyridine ligands and their metal complexes have shown significant promise in the field of drug development, particularly as anticancer agents. Ruthenium(II) complexes containing bipyridine ligands have been extensively studied for their ability to induce apoptosis in cancer cells.
The introduction of a methyl group and a carboxylic acid group onto the bipyridine scaffold allows for the modulation of the lipophilicity, electronic properties, and potential for further functionalization of the resulting metal complexes. This can influence their cellular uptake, DNA binding affinity, and overall cytotoxic activity.
Role in Anticancer Ruthenium Complexes
This compound serves as a key building block in the synthesis of novel ruthenium-based anticancer drug candidates. The bipyridine moiety acts as a bidentate ligand, coordinating to the ruthenium center. The carboxylic acid group can be used to improve water solubility or to conjugate the complex to targeting moieties.
The general workflow for the development of such anticancer agents is depicted below.
Signaling Pathway of Apoptosis Induction
Ruthenium(II) complexes containing bipyridine ligands often induce apoptosis in cancer cells through the mitochondrial pathway. While the specific signaling cascade can vary depending on the full structure of the complex and the cancer cell line, a generally accepted mechanism is illustrated below. This pathway involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its well-defined structure and versatile functional groups make it an attractive ligand for the construction of metal-based drugs with tailored biological activities. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Structure Elucidation of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid (CAS No. 103946-54-9). The document outlines the expected analytical data and detailed experimental protocols for the characterization of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines general chemical principles with data from closely related analogs to present a robust framework for its structural analysis. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide presents a logical workflow for the synthesis and characterization of the title compound.
Introduction
This compound is a heterocyclic compound belonging to the bipyridine class of ligands.[1][2] These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.[2] The resulting metal complexes have diverse applications in catalysis, materials science, and as potential therapeutic agents.[2] The presence of both a methyl group and a carboxylic acid moiety on the bipyridine scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, as well as providing a site for further functionalization or bioconjugation. Accurate structural elucidation is paramount for understanding the properties and reactivity of this ligand and its coordination compounds.
Chemical Structure:
Molecular Formula: C₁₂H₁₀N₂O₂[1][3]
Molecular Weight: 214.22 g/mol [1][3]
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 103946-54-9 | [1][3] |
| Melting Point | 277-283 °C | [2] |
| Appearance | Off-White to Pale Beige Solid | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Purity | ≥ 97% (commercially available) | [2] |
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. This section details the expected data from NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 1H | H6' |
| ~8.70 | d | 1H | H6 |
| ~8.50 | s | 1H | H3' |
| ~8.40 | s | 1H | H3 |
| ~7.80 | d | 1H | H5' |
| ~7.70 | d | 1H | H5 |
| ~2.40 | s | 3H | -CH₃ |
| ~13.0 | br s | 1H | -COOH |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | -COOH |
| ~156.0 | C2, C2' |
| ~150.0 | C4' |
| ~149.0 | C6, C6' |
| ~145.0 | C4 |
| ~124.0 | C5, C5' |
| ~121.0 | C3, C3' |
| ~21.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Ionization, EI):
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 197 | [M - OH]⁺ |
| 169 | [M - COOH]⁺ |
| 154 | [M - COOH - CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Weak | C-H stretch (Methyl) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine rings) |
| ~1300 | Medium | O-H bend (Carboxylic Acid) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis Workflow
A plausible synthetic route for this compound involves a Negishi or Stille cross-coupling reaction. The following diagram illustrates a generalized workflow.
References
4'-Methyl-2,2'-bipyridine-4-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight and formula. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Compound Identity and Properties
This compound is a substituted bipyridine, a class of heterocyclic organic compounds that are widely utilized as ligands in coordination chemistry. The presence of both a methyl group and a carboxylic acid group on the bipyridine framework imparts specific electronic and steric properties, making it a valuable building block in the synthesis of functional materials and complexes.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][3] |
| CAS Number | 103946-54-9 | [1][2][3] |
| Melting Point | 280 °C | [3] |
| Appearance | Off-White to Pale Beige Solid | [3] |
Synonyms
This compound is also known by several other names, including:
-
4-Methyl-4'-carboxy-2,2'-bipyridine[3]
-
[2,2'-Bipyridine]-4-carboxylic acid, 4'-methyl-[3]
-
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid[2]
Logical Relationship of Core Properties
The fundamental properties of a chemical compound are intrinsically linked. The chemical name defines the structure, which in turn determines the molecular formula and, consequently, the molecular weight. This relationship is visualized in the diagram below.
Caption: Relationship between compound name, formula, and molecular weight.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound based on established methodologies for analogous bipyridine derivatives.
Synthesis Protocol: A Representative Approach
The synthesis of this compound can be achieved through a multi-step process, typically involving the creation of the bipyridine core followed by functional group manipulations. A plausible synthetic route involves the oxidation of a precursor like 4,4'-dimethyl-2,2'-bipyridine to form the corresponding dicarboxylic acid, followed by selective mono-esterification and other modifications. A general procedure for the oxidation step, which is a key transformation, is outlined below.
Oxidation of a Methylbipyridine Precursor:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting methyl-substituted bipyridine in a suitable solvent, such as pyridine or water.
-
Oxidant Addition: While stirring, add an oxidizing agent, for example, potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), portion-wise to the solution. The reaction is often exothermic and may require cooling.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete oxidation of the methyl group(s) to carboxylic acid(s). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If KMnO₄ is used, the excess oxidant is typically quenched with a reducing agent like sodium sulfite. The resulting manganese dioxide is then removed by filtration.
-
Isolation and Purification: The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak. The aromatic protons of the bipyridine rings are expected to appear in the range of 7.0-9.0 ppm, while the methyl protons should appear as a singlet around 2.4-2.6 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The aromatic carbons are expected in the 120-160 ppm region. The methyl carbon should appear upfield (around 20-25 ppm), and the carboxylic acid carbonyl carbon will be significantly downfield (typically >160 ppm).
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: In the positive ion mode, the molecular ion peak ([M+H]⁺) should be observed at m/z 215.23. In the negative ion mode, the [M-H]⁻ peak would be at m/z 213.21. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the bipyridine ring structure.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
References
Solubility Profile of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science.[1] Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern its reactivity, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of other substances. For carboxylic acids like this compound, the presence of both a polar carboxylic acid group and a less polar bipyridine backbone results in complex solubility behavior. The methyl substituent can also influence the compound's solubility and reactivity.[2]
Qualitative Solubility of this compound
Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on information from chemical suppliers and studies on structurally related compounds, a qualitative understanding of its solubility can be established.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |
| Polar Protic | Methanol | Slightly Soluble | [3][4] |
It is important to note that the term "slightly soluble" is qualitative. For many applications, precise quantitative data is necessary. The experimental protocols outlined below provide a framework for determining these values.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials, each containing a precisely measured volume of the desired organic solvent.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has fully settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Quantification: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).
-
Dilution: Withdraw a small, accurately measured volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometry Solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
pH: As a carboxylic acid, the compound's solubility is expected to increase in basic solutions due to the formation of the more polar carboxylate salt. Conversely, in acidic solutions, the pyridine nitrogens can be protonated, which may also affect solubility.
-
Solvent Polarity: The presence of both polar (carboxylic acid) and non-polar (bipyridine ring) moieties suggests that solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents capable of hydrogen bonding with the carboxylic acid group.
Conclusion
While quantitative solubility data for this compound in organic solvents is limited in the public domain, this guide provides a foundational understanding of its expected solubility behavior. For researchers and professionals requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometry protocols offer robust methods for experimental determination. Understanding and quantifying the solubility of this compound is a critical step in harnessing its full potential in various chemical and pharmaceutical applications.
References
In-Depth Technical Guide: ¹H NMR Spectrum of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and visual representations of the molecular structure and analytical workflow. This guide is intended to support researchers and professionals in the fields of organic synthesis, coordination chemistry, and drug development in the characterization of this compound.
Molecular Structure and Proton Environments
This compound is a derivative of bipyridine, featuring a methyl group at the 4' position and a carboxylic acid group at the 4 position. These substitutions create a distinct set of proton environments, each with a characteristic chemical shift in the ¹H NMR spectrum. The structural asymmetry leads to a complex but interpretable spectrum.
Caption: Molecular structure of this compound with distinct proton environments highlighted.
¹H NMR Spectral Data (Representative)
Disclaimer: The following data is a representative example based on typical chemical shifts for similar aromatic and heterocyclic compounds and has not been experimentally verified for this specific molecule.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.90 | d | ~5.0 | 1H |
| H-5 | ~7.80 | dd | ~5.0, 1.5 | 1H |
| H-6 | ~8.70 | d | ~1.5 | 1H |
| H-3' | ~8.50 | d | ~5.0 | 1H |
| H-5' | ~7.20 | dd | ~5.0, 1.5 | 1H |
| H-6' | ~8.60 | s | - | 1H |
| -CH₃ | ~2.40 | s | - | 3H |
| -COOH | ~13.0 | br s | - | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
A general procedure for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound is as follows.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. The sample should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for carboxylic acids. c. The dissolved sample is then transferred into a standard 5 mm NMR tube.[1]
2. NMR Spectrometer Setup: a. The ¹H NMR spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[1][2] b. The spectrometer is locked onto the deuterium signal of the solvent. c. Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition: a. A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. b. Key acquisition parameters include:
- Number of scans: 16 to 64 scans are typically sufficient for a sample of this concentration.[1]
- Relaxation delay: A delay of 1-2 seconds between scans is appropriate.
- Pulse width: A 90° pulse is typically used.
- Spectral width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shifts.
4. Data Processing: a. The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. b. The spectrum is phased and the baseline is corrected. c. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm). d. Integration of the signals is performed to determine the relative number of protons. e. Peak picking is done to identify the precise chemical shifts and coupling constants.
Experimental Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of a ¹H NMR spectrum.
Caption: General workflow for ¹H NMR sample preparation, data acquisition, and analysis.
This guide provides a foundational understanding of the ¹H NMR characterization of this compound. For definitive analysis, experimental acquisition of the spectrum under controlled conditions is recommended.
References
Theoretical Framework for the Computational Analysis of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile bidentate ligand crucial in the synthesis of metal complexes for applications ranging from catalysis to materials science and pharmaceuticals.[1] A comprehensive understanding of its molecular properties is paramount for the rational design of novel functional materials and therapeutics. This technical guide outlines a theoretical framework for the computational investigation of this compound using quantum chemical methods. While specific experimental and exhaustive theoretical studies on this molecule are not extensively documented in publicly available literature, this document serves as a detailed protocol and illustrative guide for performing and interpreting such calculations. The methodologies described herein, centered around Density Functional Theory (DFT), provide a robust approach to elucidating the geometric, electronic, and spectroscopic properties of the title compound.
Introduction
Bipyridine derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] The subject of this guide, this compound (C₁₂H₁₀N₂O₂), integrates a carboxylic acid moiety, offering a secondary coordination or functionalization site, and a methyl group, which can influence steric and electronic properties.[1][2][3] Theoretical calculations, particularly those based on DFT, have become indispensable tools for predicting molecular structure, reactivity, and spectroscopic signatures, offering insights that complement and guide experimental work.
This guide presents a hypothetical, yet methodologically rigorous, computational study of this compound. It details the standard protocols for geometry optimization, electronic structure analysis, and vibrational frequency calculations. The presented data, while illustrative, are representative of the expected outcomes from such a study and are organized for clarity and comparative analysis.
Computational Methodology
The theoretical calculations outlined in this guide are proposed to be performed using a standard quantum chemistry software package, such as Gaussian. The typical computational protocol would involve the following steps:
2.1. Geometry Optimization: The initial molecular structure of this compound would be built and subjected to geometry optimization. A widely used and reliable method for this purpose is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
2.2. Electronic Property Calculations: Following geometry optimization, a single-point energy calculation would be performed at a higher level of theory, such as B3LYP with a larger 6-311++G(d,p) basis set, to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. The molecular electrostatic potential (MEP) would also be calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.
2.3. Vibrational Frequency Analysis: To predict the infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d)). The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.
Predicted Molecular Properties
The following sections present illustrative data that would be obtained from the computational protocol described above.
3.1. Optimized Molecular Geometry
The geometry optimization would yield the most stable conformation of the molecule. Key structural parameters are summarized in the table below.
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C4-C4' | 1.49 | C3-C4-C5 | 118.5 |
| C2-N1' | 1.34 | C4-C4'-C3' | 121.0 |
| C4'-C(Methyl) | 1.51 | C4-C(Carboxyl)-O | 123.0 |
| C(Carboxyl)-OH | 1.36 | C(Carboxyl)-C4-C5 | 119.8 |
| Dihedral Angles (°) | |||
| N1-C2-C2'-N1' | 25.0 | C3'-C4'-C(Methyl)-H | 60.0 |
| C3-C4-C(Carboxyl)=O | 180.0 |
Table 1: Selected Predicted Geometric Parameters for this compound.
3.2. Electronic Properties
The analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.05 |
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.175 |
| Chemical Hardness (η) | 2.025 |
| Chemical Softness (S) | 0.247 |
| Electrophilicity Index (ω) | 4.31 |
Table 2: Predicted Electronic Properties of this compound.
3.3. Predicted Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |
| ν(O-H) stretch | 3550 | Carboxylic acid O-H stretching |
| ν(C-H) stretch (aromatic) | 3050-3100 | Aromatic C-H stretching |
| ν(C-H) stretch (methyl) | 2950-2980 | Methyl group C-H stretching |
| ν(C=O) stretch | 1720 | Carboxylic acid C=O stretching |
| ν(C=N) stretch (bipyridine) | 1580-1610 | Bipyridine ring C=N stretching |
| ν(C=C) stretch (aromatic) | 1450-1550 | Aromatic ring C=C stretching |
| δ(O-H) bend | 1420 | Carboxylic acid O-H in-plane bending |
| δ(C-H) bend (methyl) | 1375 | Methyl group C-H bending |
Table 3: Selected Predicted Vibrational Frequencies for this compound.
Visualizations
4.1. Molecular Structure
Caption: Ball-and-stick model of this compound.
4.2. Computational Workflow
Caption: A typical workflow for quantum chemical calculations on a molecule.
4.3. Frontier Molecular Orbital Energy Levels
Caption: Energy level diagram of the Frontier Molecular Orbitals (FMOs).
Conclusion
This technical guide has presented a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the geometric, electronic, and vibrational properties of this important ligand. The methodologies and illustrative data provided herein serve as a robust starting point for future in-silico investigations, which can accelerate the design and development of novel materials and molecules with tailored properties. The synergy between such theoretical calculations and experimental validation is crucial for advancing the fields of coordination chemistry, materials science, and drug discovery.
References
Unveiling a Key Building Block: The Discovery and History of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a substituted bipyridine ligand, has emerged as a crucial component in the fields of coordination chemistry, materials science, and pharmaceutical research. Its unique structural asymmetry, combining a methyl group and a carboxylic acid moiety on the bipyridine framework, allows for the fine-tuning of the electronic and steric properties of metal complexes. This guide delves into the discovery, historical development, synthesis, and characterization of this versatile molecule, providing a comprehensive resource for professionals in the scientific community.
While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its development is intrinsically linked to the broader exploration of functionalized bipyridine ligands. The synthesis of asymmetrically substituted bipyridines became a significant area of research as scientists sought to create tailored ligands for specific applications, such as tuning the photophysical properties of metal complexes or creating specific binding sites in catalysts and therapeutic agents. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group allows for a nuanced modulation of the ligand's electronic properties.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for the compound.
| Property | Value | Reference |
| CAS Number | 103946-54-9 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder/crystals | |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO and basic aqueous solutions |
Spectroscopic Data:
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR | Spectra available in various deuterated solvents. Key signals include aromatic protons of the bipyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. | |
| ¹³C NMR | Spectra show distinct signals for the twelve carbon atoms, including the carboxyl carbon, aromatic carbons, and the methyl carbon. | [2] |
| Infrared (IR) | Characteristic peaks include a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxyl group, and aromatic C=C and C=N stretching vibrations. | [3] |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight is observed. |
Historical Synthesis and Experimental Protocols
The synthesis of this compound is not documented in a single, easily identifiable "first synthesis" publication. However, its preparation logically follows established synthetic methodologies for bipyridine derivatives. The most plausible and widely accepted route is the selective oxidation of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.
The synthesis of the symmetric precursor, 4,4'-dimethyl-2,2'-bipyridine, is well-established and can be achieved through various coupling reactions of 4-methylpyridine derivatives.
The subsequent selective mono-oxidation of one of the methyl groups to a carboxylic acid is the key step. This can be achieved using a variety of oxidizing agents, with the reaction conditions carefully controlled to prevent over-oxidation to the dicarboxylic acid.
Experimental Protocol: Synthesis of this compound via Oxidation of 4,4'-dimethyl-2,2'-bipyridine
This protocol is a representative procedure based on established methods for the oxidation of methylpyridines.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Sulfuric acid (H₂SO₄) (if using KMnO₄)
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for acidification
-
Suitable solvents for reaction and purification (e.g., water, ethanol)
Procedure:
-
Dissolution: Dissolve 4,4'-dimethyl-2,2'-bipyridine in a suitable solvent. For oxidation with KMnO₄, an aqueous solution is typically used.
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the solution of the starting material. The reaction is often carried out at elevated temperatures to drive it to completion. The stoichiometry of the oxidizing agent should be carefully controlled to favor mono-oxidation.
-
Quenching and Work-up: After the reaction is complete (monitored by techniques like TLC), the excess oxidizing agent is quenched. The reaction mixture is then worked up to remove the inorganic byproducts. For KMnO₄ oxidation, this typically involves filtering off the manganese dioxide (MnO₂) formed.
-
Purification and Isolation: The aqueous solution containing the potassium salt of the carboxylic acid is then acidified with an acid like HCl to precipitate the free carboxylic acid. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in the table above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by melting point determination.
Logical Relationships and Experimental Workflows
The synthesis and application of this compound involve a series of logical steps, from the synthesis of the precursor to its final use in forming functional metal complexes.
Caption: Synthetic workflow for this compound and its application.
The logical relationship between the functional groups and the properties of the resulting metal complexes is a key aspect of its utility.
Caption: Influence of functional groups on the properties of resulting metal complexes.
Conclusion
This compound stands as a testament to the ingenuity of ligand design in coordination chemistry. While its specific "discovery" moment may be woven into the broader fabric of synthetic chemistry advancements, its importance is undeniable. The ability to strategically introduce both electron-donating and -withdrawing groups onto the bipyridine scaffold provides chemists with a powerful tool to create functional molecules with tailored properties. This guide has provided a comprehensive overview of its history, synthesis, and characterization, offering a valuable resource for researchers aiming to harness the potential of this versatile ligand in their scientific endeavors.
References
An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile heterocyclic compound of significant interest in coordination chemistry, catalysis, and materials science. Its unique molecular architecture, featuring a bidentate chelating bipyridine core functionalized with a carboxylic acid group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the carboxylic acid moiety, including its synthesis, acidity, esterification, amidation, and role in the formation of coordination complexes. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its application in research and development.
Introduction
The 2,2'-bipyridine scaffold is a privileged ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The introduction of functional groups, such as a carboxylic acid, onto this framework significantly expands its utility. The carboxylic acid group in this compound serves as a versatile handle for covalent modification, enabling the molecule's integration into larger supramolecular assemblies, polymers, and biomolecular conjugates. Furthermore, the carboxylate form can act as an additional coordination site, leading to the formation of multinuclear metal complexes and metal-organic frameworks (MOFs).[1] Understanding the intrinsic reactivity of this carboxylic acid group is paramount for its effective utilization in various scientific disciplines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Appearance | Off-white to pale beige solid | [3] |
| Melting Point | 277-283 °C | |
| pKa (Predicted) | 2.66 ± 0.10 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis
A plausible synthetic workflow is depicted below:
Caption: Plausible synthetic workflow for this compound.
Fundamental Reactivity of the Carboxylic Acid Group
The carboxylic acid group in this compound exhibits reactivity characteristic of aromatic carboxylic acids. The electron-withdrawing nature of the bipyridine ring system is expected to influence its acidity and electrophilicity.
Acidity and pKa
The acidity of the carboxylic acid group is a critical parameter that governs its protonation state in solution and its ability to coordinate to metal ions as a carboxylate. While an experimentally determined pKa value is not available in the reviewed literature, a predicted pKa of 2.66 ± 0.10 suggests that it is a relatively strong carboxylic acid.[3] This increased acidity, compared to benzoic acid (pKa ≈ 4.2), can be attributed to the electron-withdrawing inductive effect of the pyridine rings.
The determination of the experimental pKa can be achieved through potentiometric titration, as outlined in the following general protocol.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water-methanol mixture, to ensure solubility.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[4]
Esterification
The carboxylic acid group can be readily converted to its corresponding ester, which can be useful for modifying the solubility of the molecule or for protecting the carboxylic acid during other chemical transformations. Two common methods for esterification are the Fischer-Speier esterification and the Steglich esterification.
This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess.[7]
Experimental Protocol: Fischer Esterification with Methanol
-
Reaction Setup: To a solution of this compound (1 equivalent) in methanol (large excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.[8]
Caption: General workflow for the Fischer esterification of the title compound.
The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly useful for substrates that are sensitive to acidic conditions.[11]
Experimental Protocol: Steglich Esterification
-
Reaction Setup: Dissolve this compound (1 equivalent), an alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Reagent Addition: Cool the mixture to 0 °C and add the coupling agent (e.g., EDC, 1.5 equivalents).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct (if DCC is used). If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[1] Purify the crude product by column chromatography on silica gel.
Amidation
The synthesis of amides from the carboxylic acid is a key transformation for introducing this functional group into peptides or other biologically relevant molecules. This is typically achieved using coupling reagents to activate the carboxylic acid.
Experimental Protocol: Amide Synthesis using EDC/HOBt
-
Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Activation: Stir the mixture at room temperature for about 30 minutes to form the active ester.
-
Amine Addition: Add the desired amine (1.2 equivalents) and a base, such as N,N-diisopropylethylamine (DIPEA, 2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with aqueous acid, base, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.[1]
Caption: Logical flow for the synthesis of amides from the title compound.
Role in Coordination Chemistry
The primary application of this compound is as a ligand in coordination chemistry.[1] The bipyridine moiety acts as a strong bidentate chelator to a wide range of transition metals. The carboxylic acid group can either remain protonated or be deprotonated to the carboxylate, which can then also coordinate to a metal center, acting as a bridging or terminal ligand. This dual functionality allows for the construction of complex coordination polymers and metal-organic frameworks.[9] The synthesis of such complexes often involves the direct reaction of the ligand with a metal salt in a suitable solvent system, sometimes under solvothermal conditions.[12]
Conclusion
This compound is a valuable building block with a rich and versatile chemistry centered around its carboxylic acid functionality. This guide has provided an overview of its fundamental reactivity, including its synthesis, acidity, and key transformations into esters and amides. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in academia and industry. Further exploration of the reaction kinetics and the full characterization of this compound and its derivatives will undoubtedly continue to expand its applications in the development of new catalysts, functional materials, and therapeutic agents.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Carboxy-4'-methyl-2,2'-bipyridine | 103946-54-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
Methodological & Application
Application Notes and Protocols for Ruthenium Complex Synthesis Utilizing 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of ruthenium(II) complexes incorporating the ligand 4'-Methyl-2,2'-bipyridine-4-carboxylic acid (MebpyCOOH). These complexes are of significant interest in medicinal chemistry and drug development, particularly as potential anticancer agents and photosensitizers for photodynamic therapy (PDT). The inclusion of the carboxylic acid functionality on the bipyridine ligand offers a convenient point for bioconjugation, allowing for targeted drug delivery.
Application Notes
Ruthenium(II) polypyridyl complexes are well-regarded for their unique photophysical and electrochemical properties, chemical stability, and rich photochemistry. The introduction of a methyl group and a carboxylic acid group onto the bipyridine scaffold, as in this compound, allows for the fine-tuning of these properties. The methyl group can enhance the electron-donating capacity of the ligand, while the carboxylic acid group provides a handle for covalent attachment to biomolecules or surfaces.
A key application of these ruthenium complexes is in the development of novel anticancer therapeutics. Research has shown that similar ruthenium complexes can induce apoptosis in cancer cells. For instance, a related complex, [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl, has demonstrated high cytotoxicity and selectivity against human bladder cancer cells (T24) and has been shown to induce early apoptosis.[1] The mechanism of action for many ruthenium polypyridyl complexes involves cellular uptake and subsequent localization in organelles such as the mitochondria, leading to the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][3]
Furthermore, the photosensitizing capabilities of these complexes make them promising candidates for photodynamic therapy (PDT).[4] Upon irradiation with light of a specific wavelength, the ruthenium complex can be excited to a triplet state, which can then transfer its energy to molecular oxygen to generate highly cytotoxic singlet oxygen (¹O₂), leading to localized cancer cell death.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative ruthenium complex analogous to those synthesized with this compound, demonstrating its potential as an anticancer agent.
| Complex | Cell Line | IC50 (µM) | Reference |
| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | T24 (Human Bladder Carcinoma) | 1.9 ± 0.2 | [1] |
| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | HepG-2 (Human Liver Carcinoma) | 12.8 ± 1.1 | [1] |
| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | MCF-10a (Human Breast Epithelial - Healthy) | > 50 | [1] |
| [Ru(II)-η6-p-cymene-(4,4′-(COOH)2-2,2′-bipyridine)Cl]Cl | Vero (African Green Monkey Kidney - Healthy) | > 50 | [1] |
| Cisplatin | T24 (Human Bladder Carcinoma) | 13.6 ± 1.5 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor complex, cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), and the final target complex, [Ru(bpy)₂(this compound)]Cl₂.
Protocol 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])
This protocol is adapted from established literature procedures.[5][6]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and LiCl (excess) in DMF.
-
Reflux the mixture with stirring for 8 hours. The color of the solution will change, typically to a deep reddish-brown.
-
Cool the reaction mixture to room temperature.
-
Add acetone to the cooled solution to precipitate the product.
-
Cool the mixture at 0°C overnight to ensure complete precipitation.
-
Filter the resulting black crystalline solid.
-
Wash the solid sequentially with water and diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of [Ru(bpy)₂(this compound)]Cl₂
This protocol utilizes the precursor synthesized in Protocol 1.
Materials:
-
cis-[Ru(bpy)₂Cl₂] (from Protocol 1)
-
This compound (MebpyCOOH)
-
Ethanol:Water (1:1 v/v)
-
Saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) (for PF₆⁻ salt isolation if desired)
-
Acetone (for chloride salt precipitation)
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change to a deep red or orange.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
To isolate the hexafluorophosphate salt, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
-
To isolate the chloride salt, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina, eluting with a gradient of acetonitrile and water. Combine the appropriate fractions and remove the solvent to yield the final product.
Visualizations
Caption: Synthesis workflow for the target ruthenium complex.
Caption: Proposed mechanism of apoptosis induction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, cellular uptake and apoptosis-inducing properties of two highly cytotoxic cyclometalated ruthenium(II) β-carboline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology due to their low production cost, flexibility, and efficient performance under various light conditions. The photosensitizer, or dye, is a critical component that governs the light-harvesting efficiency and subsequent electron transfer processes. Ruthenium(II) polypyridyl complexes have been extensively utilized as highly efficient photosensitizers. Within this class of dyes, bipyridine ligands functionalized with carboxylic acid groups serve as effective anchors to the titanium dioxide (TiO₂) semiconductor surface.
This document provides detailed application notes and protocols for the use of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid as a ligand in ruthenium-based photosensitizers for DSSCs. This particular ligand features a single carboxylic acid for anchoring to the TiO₂ surface and a methyl group, which can influence the electronic properties and steric hindrance of the resulting dye complex. While specific performance data for dyes incorporating this exact ligand is limited in publicly available literature, this guide provides protocols and expected performance characteristics based on extensive research on analogous ruthenium-bipyridine complexes.
Role of this compound in DSSC Dyes
In a typical heteroleptic ruthenium(II) DSSC dye, such as those similar to the well-known N3 and N719 dyes, this compound can serve as an ancillary or anchoring ligand.
-
Anchoring Ligand: The carboxylic acid group is essential for grafting the dye molecule onto the surface of the mesoporous TiO₂ photoanode. This covalent linkage facilitates efficient electron injection from the photo-excited dye into the conduction band of the TiO₂. The presence of a single anchoring group, as opposed to the more common dicarboxylic ligands, may influence the dye's orientation and packing density on the TiO₂ surface.
-
Electronic Properties: The methyl group is an electron-donating group. Its presence on the bipyridine ligand can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the ruthenium complex. This tuning of energy levels is crucial for optimizing the light absorption spectrum, the driving force for electron injection, and the efficiency of dye regeneration.
-
Steric Effects: The methyl group can introduce steric hindrance, which may prevent dye aggregation on the TiO₂ surface. Reduced aggregation is generally beneficial as it can improve the overall performance and stability of the DSSC.
Quantitative Data Presentation
| Dye Complex (Ligands) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η%) | Reference Dyes |
| Representative Ru(II) mono-carboxy-bipyridine dye | 0.65 - 0.75 | 12.0 - 16.0 | 65 - 75 | 6.0 - 8.5 | Analogous to Z907 |
| Representative Ru(II) di-carboxy-bipyridine dye (N719) | 0.70 - 0.80 | 16.0 - 20.0 | 70 - 78 | 9.0 - 11.0 | Benchmark Dye[1][2] |
Voc: Open-circuit voltage Jsc: Short-circuit current density FF: Fill factor PCE (η%): Power conversion efficiency
Experimental Protocols
The following are detailed protocols for the synthesis of a representative ruthenium(II) complex containing a functionalized bipyridine ligand and the subsequent fabrication and characterization of a dye-sensitized solar cell.
Protocol 1: Synthesis of a Heteroleptic Ruthenium(II) Bipyridine Complex
This protocol describes a general synthesis for a heteroleptic ruthenium complex, which can be adapted for this compound.
Materials:
-
cis-Dichlorobis(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)
-
4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy)
-
This compound (mcbpy)
-
N,N-Dimethylformamide (DMF)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of the Precursor Complex:
-
In a round-bottom flask, dissolve [Ru(p-cymene)Cl₂]₂ and dcbpy (2 equivalents) in DMF.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add the solution dropwise to a stirred solution of diethyl ether to precipitate the precursor complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Step 2: Ligand Exchange Reaction:
-
Dissolve the precursor complex and mcbpy (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reflux the solution for 4 hours. The color of the solution should change, indicating ligand exchange.
-
-
Step 3: Introduction of Thiocyanate Ligands:
-
To the reaction mixture from Step 2, add a large excess of NH₄SCN.
-
Continue to reflux the mixture for another 4-6 hours.
-
Monitor the reaction by UV-Vis spectroscopy until the desired absorption spectrum is achieved.
-
-
Step 4: Purification:
-
Cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator.
-
Add deionized water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with deionized water and then diethyl ether.
-
The crude product can be further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Characterize the final product by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized ruthenium dye
-
Solvent for dye solution (e.g., a 1:1 mixture of acetonitrile and tert-butanol)
-
Platinum catalyst precursor (e.g., H₂PtCl₆)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 120°C for 15 minutes.
-
Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining it for 30 minutes.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a 0.3-0.5 mM solution of the synthesized ruthenium dye in the chosen solvent.
-
Immerse the TiO₂ photoanode in the dye solution while it is still warm (around 80°C).
-
Keep the photoanode in the sealed dye solution in the dark for 12-24 hours.
-
After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 15 minutes.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.
-
Assemble the sensitized photoanode and the counter electrode in a sandwich configuration with the conductive sides facing each other.
-
Seal the cell by heating it on a hot plate at around 120°C.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of the sealant and a microscope cover slip.
-
Protocol 3: Characterization of DSSC Performance
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (for current-voltage measurements)
-
Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and the counter electrode to the source meter.
-
Measure the current as a function of the applied voltage to obtain the I-V curve.
-
From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.
-
Visualizations
References
Application Notes and Protocols for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a highly versatile bidentate ligand extensively utilized in coordination chemistry and catalysis.[1][2] Its structure, featuring a bipyridine core for strong metal chelation, a methyl group to modulate electronic properties and solubility, and a carboxylic acid group for anchoring or further functionalization, makes it an invaluable component in the design of sophisticated catalytic systems.[3] This document provides detailed application notes and experimental protocols for the use of this ligand in two significant catalytic applications: ruthenium-catalyzed hydrogenation of esters and iridium-catalyzed water oxidation.
Application 1: Ruthenium-Catalyzed Hydrogenation of Esters
Ruthenium complexes bearing bipyridine-based ligands are highly effective for the hydrogenation of carboxylic esters to alcohols, a fundamental transformation in organic synthesis.[4] The this compound ligand can be employed to create robust and efficient ruthenium catalysts for this purpose.
Data Presentation: Hydrogenation of Various Esters
The following table summarizes representative data for the hydrogenation of a range of ester substrates using a hypothetical Ru(II) complex of this compound, based on performance of similar well-documented ruthenium-bipyridine catalysts.
| Entry | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) |
| 1 | Methyl benzoate | Benzyl alcohol | >99 | 10000 | 2500 |
| 2 | Ethyl acetate | Ethanol | 98 | 9800 | 2450 |
| 3 | γ-Valerolactone | 1,4-Pentanediol | >99 | 10000 | 2500 |
| 4 | Dimethyl terephthalate | 1,4-Benzenedimethanol | 95 | 9500 | 2375 |
| 5 | Methyl laurate | 1-Dodecanol | 92 | 9200 | 2300 |
TON = Turnover Number, TOF = Turnover Frequency. Conditions are illustrative and based on typical high-performance Ru-bipyridine catalysts.
Experimental Protocols
Protocol 1: Synthesis of a Precursor Ruthenium(II) Complex
This protocol describes the synthesis of a generic precursor, cis-[Ru(this compound)₂(Cl)₂], which can be activated for catalysis.
-
Materials: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), this compound, N,N-Dimethylformamide (DMF), Acetone, Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 eq) and this compound (2.2 eq) in DMF.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4 hours. The solution will typically change color to a deep red or purple.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add acetone to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, followed by a small amount of cold acetone, and finally diethyl ether.
-
Dry the resulting solid under vacuum to yield the ruthenium complex.
-
Protocol 2: Catalytic Hydrogenation of an Ester
This protocol outlines a general procedure for the hydrogenation of an ester using the synthesized ruthenium complex.
-
Materials: Ruthenium catalyst from Protocol 1, ester substrate, a base (e.g., KOtBu), dry and deoxygenated solvent (e.g., THF), high-pressure autoclave equipped with a magnetic stirrer.
-
Procedure:
-
In a glovebox, charge the autoclave with the ruthenium catalyst (0.01 mol%), the base (1 mol%), and the solvent.
-
Add the ester substrate (1.0 eq).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The product can be purified by standard laboratory techniques such as column chromatography.
-
Proposed Catalytic Cycle and Visualization
The hydrogenation of esters by such ruthenium complexes is often proposed to proceed via a bifunctional mechanism, involving metal-ligand cooperation.
Caption: Proposed bifunctional mechanism for Ru-catalyzed ester hydrogenation.
Application 2: Iridium-Catalyzed Water Oxidation
Iridium complexes with bipyridine ligands are among the most active and robust molecular catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy production. The this compound ligand can be used to synthesize iridium complexes for this purpose.
Data Presentation: Water Oxidation Catalysis
The following table presents typical catalytic performance data for a hypothetical iridium complex with this compound, based on analogous systems.
| Catalyst Loading (µM) | Oxidant | TOF (s⁻¹) | TON |
| 1.0 | Ce(IV) | 0.5 - 2.0 | >1000 |
| 5.0 | NaIO₄ | 0.1 - 0.8 | >500 |
TOF and TON are highly dependent on reaction conditions (pH, oxidant concentration, light intensity for photochemical systems).
Experimental Protocols
Protocol 3: Synthesis of a Precursor Iridium(III) Complex
This protocol describes the synthesis of a representative iridium precursor, [Ir(Cp*)(this compound)Cl]Cl.
-
Materials: [Ir(Cp*)Cl₂]₂, this compound, dry methanol, diethyl ether.
-
Procedure:
-
Dissolve [Ir(Cp*)Cl₂]₂ (1.0 eq) and this compound (2.1 eq) in degassed methanol in a Schlenk flask under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. The color of the solution will typically change from dark red to orange or yellow.
-
Reduce the solvent volume in vacuo until a precipitate begins to form.
-
Add diethyl ether to complete the precipitation of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 4: Catalytic Water Oxidation
This protocol provides a general method for evaluating the catalytic activity of the iridium complex in chemical water oxidation.
-
Materials: Iridium catalyst from Protocol 3, a chemical oxidant (e.g., ceric ammonium nitrate, CAN, or sodium periodate, NaIO₄), buffer solution (e.g., phosphate buffer at a specific pH), a reaction vessel connected to an oxygen sensor.
-
Procedure:
-
Prepare a solution of the iridium catalyst in the chosen buffer.
-
Place the solution in the reaction vessel and allow it to equilibrate at the desired temperature.
-
Initiate the reaction by adding a solution of the oxidant.
-
Monitor the evolution of oxygen over time using the oxygen sensor.
-
Calculate the initial turnover frequency (TOF) from the linear portion of the oxygen evolution curve and the turnover number (TON) from the total amount of oxygen produced.
-
Proposed Catalytic Pathway and Visualization
The mechanism of water oxidation by molecular iridium catalysts is complex and often involves the formation of high-valent iridium-oxo species. A simplified, generally accepted pathway is depicted below.
Caption: Simplified catalytic cycle for iridium-mediated water oxidation.
Conclusion
This compound is a valuable and adaptable ligand for the development of homogeneous catalysts. Its incorporation into ruthenium and iridium complexes enables efficient hydrogenation of esters and water oxidation, respectively. The protocols and data presented herein, based on established catalytic systems, provide a solid foundation for researchers to explore and optimize these and other catalytic transformations. Further research into the modification of this ligand scaffold is anticipated to lead to the development of next-generation catalysts with enhanced activity, selectivity, and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium complexes of tetradentate bipyridine ligands: highly efficient catalysts for the hydrogenation of carboxylic esters and lactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) based on 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing the ligand 4'-Methyl-2,2'-bipyridine-4-carboxylic acid. The protocols are designed to be accessible to researchers in chemistry, materials science, and pharmacology.
Introduction to this compound MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The use of functionalized ligands like this compound allows for the design of MOFs with tailored properties. The bipyridine moiety offers potential for post-synthetic modification and catalysis, while the carboxylic acid group serves as a primary coordination site to form the framework structure.[2] These MOFs are promising candidates for applications in gas storage, catalysis, and notably, in the field of drug delivery due to their high porosity and tunable functionality.[3][4][5]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of MOFs with this compound. These are based on established procedures for similar bipyridine-based MOFs.[6][7]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a typical solvothermal synthesis of a MOF using Zinc nitrate as the metal source and this compound as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
Add 0.1 mmol of Zinc nitrate hexahydrate to the solution.
-
Seal the vial and heat it in an oven at 100°C for 24 hours.
-
After cooling to room temperature, colorless crystals of the MOF should be visible.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Activate the MOF by immersing the crystals in methanol for 24 hours, replacing the methanol every 8 hours.
-
Dry the activated MOF under vacuum at 80°C for 12 hours.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Confirm the phase purity and crystallinity of the synthesized MOF by comparing the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data if available.
2. Thermogravimetric Analysis (TGA):
-
Determine the thermal stability of the MOF and the temperature at which the framework starts to decompose. This is crucial for understanding the material's robustness for various applications.
3. Gas Adsorption Analysis (BET):
-
Measure the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K. This provides information about the material's porosity.
Data Presentation
The following table summarizes typical quantitative data for a hypothetical MOF synthesized from this compound, based on values reported for analogous bipyridine-based MOFs.[6][7]
| Property | Typical Value | Characterization Technique |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Adsorption |
| Pore Size | 1.0 - 2.0 nm | Nitrogen Adsorption |
| Thermal Stability | up to 350 °C | TGA |
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal XRD |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of a MOF.
Application in Drug Development
MOFs constructed from this compound are promising candidates for drug delivery systems. Their high surface area and tunable pore size allow for the encapsulation of therapeutic molecules.[3][5] The bipyridine functionality can be further utilized for grafting specific targeting moieties or for controlled release mechanisms.
Protocol 3: Drug Loading and Release Study
Materials:
-
Activated MOF
-
Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)
-
Phosphate-buffered saline (PBS) at pH 7.4
Drug Loading:
-
Disperse 100 mg of the activated MOF in a 10 mL solution of the drug (e.g., 1 mg/mL in ethanol).
-
Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Wash the loaded MOF with fresh ethanol to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy.
In Vitro Drug Release:
-
Suspend 10 mg of the drug-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in 90 mL of PBS at 37°C with constant stirring.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the withdrawn samples for drug concentration using UV-Vis spectroscopy.
Caption: Schematic of the drug delivery process using a MOF carrier.
Conclusion
The use of this compound as a ligand for the synthesis of MOFs opens up possibilities for creating novel materials with tailored functionalities. The protocols and data presented here provide a foundation for researchers to explore these materials for a range of applications, particularly in the promising area of advanced drug delivery systems. Further research can focus on post-synthetic modifications of the bipyridine unit to enhance targeting and therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine - Amerigo Scientific [amerigoscientific.com]
- 5. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery [mdpi.com]
- 6. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 7. Facile synthesis of magnesium-based metal-organic framework with tailored nanostructure for effective volatile organic compounds adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the fields of materials science, catalysis, and sensor development.[1][2][3] Its rigid bipyridyl core provides a strong chelating site for metal ions, while the carboxylic acid group offers a convenient anchor for immobilization onto a variety of surfaces.[1][2] This dual functionality allows for the creation of highly tailored surfaces with specific chemical and physical properties.
These functionalized surfaces have shown significant promise in a range of applications. In catalysis, the immobilization of bipyridine-metal complexes can lead to robust and recyclable catalytic systems for processes such as CO2 reduction.[4][5][6][7][8] In the realm of chemical and biological sensing, surfaces modified with bipyridine derivatives can be used to develop sensitive and selective electrochemical sensors for the detection of various analytes.[9][10][11][12][13] The ability to precisely control the surface architecture at the molecular level is key to unlocking the full potential of these applications.
This document provides detailed protocols for the functionalization of common laboratory surfaces—gold and metal oxides (e.g., TiO₂, ZrO₂) with this compound. It also includes representative quantitative data to guide researchers in the characterization of these functionalized surfaces and diagrams to illustrate the experimental workflows and potential applications.
Data Presentation
The successful functionalization of a surface with this compound can be verified and quantified using various surface analysis techniques. The following tables summarize typical quantitative data that can be expected from these characterization methods. Note that the exact values will depend on the specific substrate, cleaning procedures, and functionalization conditions.
Table 1: Surface Characterization Data for Functionalized Surfaces
| Surface Type | Functionalization Method | Contact Angle (Water) | Film Thickness (Å) | Surface Coverage (molecules/cm²) |
| Gold (Au) | Self-Assembled Monolayer (SAM) | 55° - 65° | 8 - 12 | (3 - 5) x 10¹⁴ |
| Titanium Dioxide (TiO₂) | Direct Carboxylic Acid Anchoring | 45° - 55° | 7 - 11 | (2 - 4) x 10¹⁴ |
| Amine-Modified Surface | EDC/NHS Coupling | 50° - 60° | 9 - 13 | (3 - 5) x 10¹⁴ |
Table 2: Electrochemical Characterization of a Functionalized Electrode
| Parameter | Description | Representative Value |
| Redox Potential (after metal complexation) | Potential of the Ru(II)/Ru(III) couple for an immobilized Ru(bpy) complex. | +0.8 to +1.2 V (vs. Ag/AgCl) |
| Electron Transfer Rate Constant (k⁰) | A measure of the efficiency of electron transfer at the electrode surface. | 1 x 10⁻³ to 5 x 10⁻⁴ cm/s |
| Surface Concentration of Redox Species (Γ) | Amount of electroactive species immobilized on the electrode surface. | (1 - 5) x 10⁻¹⁰ mol/cm² |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of gold, metal oxide, and amine-modified surfaces with this compound.
Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a well-ordered monolayer of this compound on a gold substrate. The carboxylic acid group has an affinity for gold surfaces, leading to the spontaneous formation of a self-assembled monolayer.[14][15][16]
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound (≥95% purity)[17]
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials.
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrate with DI water and then ethanol.
-
Dry the substrate under a gentle stream of nitrogen.
-
Immerse the cleaned substrate in freshly prepared piranha solution for 2-5 minutes.
-
Carefully remove the substrate and rinse copiously with DI water, followed by a final rinse with ethanol.
-
Dry the substrate again under a stream of nitrogen. The gold surface should be hydrophilic at this stage.
-
-
Preparation of Functionalization Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Briefly sonicate the solution to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately place the clean, dry gold substrate in the functionalization solution.
-
Ensure the entire gold surface is submerged.
-
To minimize oxidation, the vial can be purged with nitrogen before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the solution using clean tweezers.
-
Rinse the functionalized substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
The functionalized substrate is now ready for characterization or further use.
-
Protocol 2: Functionalization of a Metal Oxide Surface
This protocol details the direct anchoring of this compound onto a metal oxide surface, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂). The carboxylic acid group forms a stable bond with the metal oxide surface.[18][19][20][21]
Materials:
-
Metal oxide substrate (e.g., TiO₂-coated glass slide)
-
This compound (≥95% purity)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
DI water
-
Ethanol
-
UV-Ozone cleaner (optional)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonciate the metal oxide substrate in ethanol for 15 minutes, followed by DI water for 15 minutes.
-
Dry the substrate under a stream of nitrogen.
-
For a more rigorous cleaning, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and activate the surface.
-
-
Preparation of Functionalization Solution:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or DCM.
-
Sonication may be required to fully dissolve the compound.
-
-
Surface Functionalization:
-
Immerse the clean, dry metal oxide substrate in the functionalization solution.
-
The functionalization can be carried out at room temperature for 12-24 hours or at an elevated temperature (e.g., 60-80 °C) for 2-4 hours to expedite the process.
-
Ensure the reaction is carried out in a dry atmosphere (e.g., under a nitrogen or argon blanket) to prevent the competitive adsorption of water.
-
-
Rinsing and Drying:
-
After the reaction, remove the substrate and rinse it thoroughly with the fresh anhydrous solvent to remove unbound molecules.
-
Perform a final rinse with ethanol.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Protocol 3: EDC/NHS Coupling to an Amine-Terminated Surface
This protocol describes the covalent attachment of this compound to a surface that has been pre-functionalized with primary amine groups (e.g., an APTES-coated silicon wafer). The reaction utilizes carbodiimide chemistry to form a stable amide bond.[22][23][24][25][26]
Materials:
-
Amine-functionalized substrate
-
This compound (≥95% purity)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0
-
DI water
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 10 mM solution of this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a clean vial, mix the this compound solution with the EDC and NHS solutions. A common starting molar ratio is 1:2:1 (Carboxylic Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to Amine Surface:
-
Rinse the amine-functionalized substrate with the Coupling Buffer.
-
Immerse the substrate in the activated carboxylic acid solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution and immerse it in the Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS-esters.
-
Wash the substrate thoroughly with the Coupling Buffer, followed by DI water.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
-
Visualizations
The following diagrams illustrate the experimental workflows and a potential application of a surface functionalized with this compound.
Caption: Workflow for SAM formation on a gold surface.
Caption: Workflow for EDC/NHS coupling to an amine surface.
Caption: Electrochemical sensing mechanism.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Testing functional anchor groups for the efficient immobilization of molecular catalysts on silver surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Facile Synthesis of a Re-Complex Heterogeneous Catalysis System for Enhancing CO2 Photoreduction Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Microfluidic electrochemical sensor array for characterizing protein interactions with various functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. if.tugraz.at [if.tugraz.at]
- 16. benchchem.com [benchchem.com]
- 17. 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | 103946-54-9 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Luminescent Materials Using 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methyl-2,2'-bipyridine-4-carboxylic acid (MebpyCOOH) is a highly versatile ligand in the synthesis of luminescent materials, particularly metal complexes of ruthenium(II) and iridium(III). The presence of the bipyridine moiety allows for strong chelation to the metal center, forming stable complexes. The methyl group can influence the electronic properties and solubility of the complex, while the carboxylic acid group provides a convenient point for further functionalization, such as conjugation to biomolecules. These characteristics make MebpyCOOH-containing complexes promising candidates for a wide range of applications, including bioimaging, sensing, and as components in light-emitting devices.
Applications of Luminescent Materials Derived from this compound
Luminescent complexes synthesized using this compound exhibit a range of valuable properties that make them suitable for various scientific and biomedical applications:
-
Bioimaging and Sensing: The strong luminescence of ruthenium(II) and iridium(III) complexes allows for their use as probes in cellular imaging. The carboxylic acid group can be functionalized to target specific cellular components or to sense the presence of particular analytes. For instance, iridium(III) complexes have been developed for intracellular nitric oxide sensing.[1]
-
Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS) that are toxic to cells. This property is harnessed in PDT for the targeted destruction of cancer cells.
-
Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes, in particular, are known for their high phosphorescence quantum yields, making them excellent emitters in OLEDs for displays and lighting applications.
-
Homogeneous Assays: Luminescent ruthenium(II) biotin complexes have been utilized in homogeneous competitive assays, for example, for the detection of biotin.[2]
Quantitative Data of Luminescent Complexes
The photophysical properties of luminescent materials are crucial for determining their suitability for specific applications. The following table summarizes key data for representative ruthenium(II) and iridium(III) complexes containing ligands similar to this compound.
| Complex Type | Ancillary Ligands | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent |
| Ruthenium(II) | 2,2'-bipyridine | ~450 | ~615 | - | ~0.4-1.0 | Aqueous |
| Ruthenium(II) | 4,4'-dimethyl-2,2'-bipyridine | ~450 | ~610 | - | ~0.5-1.2 | Aqueous |
| Iridium(III) | 2-phenylpyridine | ~380, ~460 | ~515 | High | ~1-2 | CH2Cl2 |
| Iridium(III) | 2-(2,4-difluorophenyl)pyridine | - | Green-Red | - | - | - |
Note: The data presented is a compilation from various sources and represents typical values for complexes of this nature. Exact values can vary based on the specific ancillary ligands and the solvent used.
Experimental Protocols
The following protocols provide a general framework for the synthesis of luminescent ruthenium(II) and iridium(III) complexes using this compound or its analogues.
Protocol 1: Synthesis of a Luminescent Ruthenium(II) Complex
This protocol describes a general two-step synthesis for a heteroleptic ruthenium(II) complex.
Step 1: Synthesis of the Precursor Complex, cis-[Ru(bpy)₂Cl₂]
-
Reactants: In a round-bottom flask, combine RuCl₃·3H₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and an excess of LiCl.
-
Solvent: Add N,N-dimethylformamide (DMF).
-
Reaction: Reflux the mixture with magnetic stirring for 4-8 hours. The color of the solution will change, indicating the formation of the complex.
-
Work-up: Cool the reaction mixture to room temperature and add acetone to precipitate the crude product. Further cooling to 0°C can maximize precipitation.
-
Purification: Filter the solid product and wash it sequentially with water and diethyl ether. Dry the product under vacuum.
Step 2: Synthesis of the Final Complex, --INVALID-LINK--₂
-
Reactants: In a suitable reaction vessel, combine the cis-[Ru(bpy)₂Cl₂] precursor (1 equivalent) and this compound (1.1 equivalents).
-
Solvent: Add a solvent such as ethylene glycol.
-
Reaction: Heat the mixture, for example, using microwave irradiation at 180°C for 15-30 minutes, or by conventional refluxing.
-
Purification: After cooling, the crude product can be purified by column chromatography.
-
Salt Metathesis: To obtain the hexafluorophosphate salt, add a saturated aqueous solution of KPF₆ to the purified complex solution.
-
Final Product: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final luminescent Ru(II) complex.
Protocol 2: Synthesis of a Luminescent Iridium(III) Complex
This protocol outlines a general method for the synthesis of a cyclometalated iridium(III) complex.
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
-
Reactants: Combine IrCl₃·nH₂O (1 equivalent) and 2-phenylpyridine (ppy) (2.5-3 equivalents).
-
Solvent: Use a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Reaction: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. A yellow precipitate will form.
-
Work-up: Cool the reaction mixture, filter the solid, and wash with methanol and then diethyl ether. Dry the dimer under vacuum.
Step 2: Synthesis of the Monomeric Iridium(III) Complex, --INVALID-LINK--
-
Reactants: In a round-bottom flask, dissolve the chloro-bridged iridium(III) dimer (1 equivalent) and this compound (2.2 equivalents).
-
Solvent: Use a solvent mixture such as dichloromethane/methanol.
-
Reaction: Reflux the mixture for 4-12 hours under an inert atmosphere.
-
Salt Metathesis: After cooling to room temperature, add an excess of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆).
-
Purification: The resulting precipitate can be purified by recrystallization or column chromatography to yield the final luminescent iridium(III) complex.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of the described luminescent materials.
References
analytical techniques for characterizing 4'-Methyl-2,2'-bipyridine-4-carboxylic acid derivatives
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the compound and its derivatives.
Materials:
-
Sample solution (10-100 µM in a suitable solvent like methanol or acetonitrile)
-
Mass Spectrometer with an ESI source
Procedure:
-
Prepare a dilute solution of the sample in a solvent compatible with ESI-MS.
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often informative.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
Expected Mass Spectrometry Data
Table 3: Expected m/z Values for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
| Ion | Calculated m/z |
| [M+H]⁺ | 215.0815 |
| [M-H]⁻ | 213.0670 |
| [M+Na]⁺ | 237.0634 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound and its derivatives and can also be used for quantification.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of the sample and quantify its concentration.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Sample dissolved in the mobile phase
Procedure:
-
Prepare a stock solution of the sample at a known concentration.
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., 10-90% acetonitrile over 20 minutes).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy, typically around 280-310 nm).
-
Inject a known volume of the sample (e.g., 10 µL).
-
Record the chromatogram and determine the retention time and peak area for purity assessment.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for concentration determination and monitoring reactions.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMF)
-
Sample solution of known concentration
Procedure:
-
Prepare a series of dilutions of the sample in the chosen solvent.
-
Record the absorbance spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Plot absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law.
Expected UV-Vis Absorption Data
Bipyridine derivatives typically exhibit strong absorptions corresponding to π → π* transitions.
Table 4: Typical UV-Vis Absorption Maxima for Bipyridine Derivatives
| Transition | Approximate λₘₐₓ (nm) |
| π → π* | 280 - 310 |
| Metal-to-Ligand Charge Transfer (MLCT) (for metal complexes) | 370 - 450 |
Experimental Workflows and Applications
The following diagrams illustrate the general workflow for the characterization of this compound derivatives and their application in coordination chemistry.
Caption: General workflow for the synthesis and characterization of derivatives.
Caption: Application workflow in coordination chemistry and materials science.
Application Notes and Protocols for Biological Imaging with 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid and its metal complexes in biological imaging. This versatile bipyridyl ligand, upon coordination with transition metals such as ruthenium, exhibits favorable photophysical properties for fluorescence microscopy and sensing applications within cellular environments.
Introduction
This compound is a heterocyclic compound that serves as a robust bidentate ligand in coordination chemistry.[1] Its structure allows for the formation of stable complexes with various transition metals.[1] The resulting metal complexes, particularly those with ruthenium(II), often display strong luminescence, large Stokes shifts, and significant photostability, making them excellent candidates for biological imaging probes.[2] The carboxylic acid moiety provides a convenient point for conjugation to biomolecules or for influencing the solubility and cellular uptake of the complex.[2]
One of the key applications of metal complexes derived from this ligand is in the development of fluorescent probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which play crucial roles in cellular signaling and pathology.[3][4] Furthermore, the lipophilic and cationic nature of some of these complexes can facilitate their accumulation in specific cellular organelles, such as mitochondria, enabling targeted imaging.[5]
Physicochemical and Photophysical Properties
The utility of this compound-based probes in biological imaging is underpinned by their photophysical characteristics. While data for the free ligand is limited, the properties of its metal complexes are of primary interest. The following table summarizes key photophysical data for a representative ruthenium(II) complex, [Ru(bpy)₂(this compound)]²⁺, based on available literature for similar structures.[6][7]
| Property | Value | Reference |
| Absorption Maxima (λ_abs) | ~455 nm (MLCT band) | [8] |
| Emission Maxima (λ_em) | ~610 nm | [6] |
| Excited-State Lifetime (τ) | 100 - 400 ns in aqueous solution | [2] |
| Quantum Yield (Φ) | 0.02 - 0.05 in deaerated aqueous solution | [6] |
| Molar Extinction Coefficient (ε) | ~1.4 x 10⁴ M⁻¹cm⁻¹ at λ_abs | [8] |
Note: These values are for a representative Ru(II) complex and may vary depending on the specific metal center, co-ligands, and solvent environment.
Key Applications in Biological Imaging
Fluorescent Probe for Hydrogen Peroxide
Metal complexes of this compound can be designed to act as "turn-on" fluorescent probes for hydrogen peroxide. The mechanism often involves the oxidation of a quenching moiety attached to the complex by H₂O₂, leading to a significant increase in fluorescence intensity.[3]
Cellular and Organelle Imaging
The lipophilic and cationic nature of certain ruthenium complexes of this ligand facilitates their passive diffusion across the plasma membrane and subsequent accumulation in organelles with negative membrane potential, such as mitochondria.[5] This allows for the visualization of mitochondrial morphology and dynamics in living cells.
Experimental Protocols
Protocol for Synthesis of a Ruthenium(II) Imaging Probe
This protocol describes a general method for the synthesis of a [Ru(bpy)₂(this compound)]²⁺ complex, adapted from established procedures for similar ruthenium polypyridyl complexes.[9]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
Ethanol/Water (1:1 v/v)
-
Argon or Nitrogen gas
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water mixture.
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) for 4-6 hours. The color of the solution should change from deep purple to reddish-orange.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The final product can be purified by column chromatography on alumina or silica gel.
Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with a ruthenium(II) complex of this compound. Optimization of probe concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Ruthenium(II) imaging probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of the ruthenium probe in pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope with appropriate excitation and emission filters (e.g., excitation at ~450 nm, emission collected at ~610 nm).
Protocol for Imaging Hydrogen Peroxide
This protocol outlines a method for detecting intracellular H₂O₂ using a responsive probe based on a this compound complex.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Responsive ruthenium(II) probe for H₂O₂
-
Cell culture medium
-
PBS
-
H₂O₂ (for positive control)
-
N-acetylcysteine (NAC) (for negative control)
-
Confocal microscope
Procedure:
-
Cell Preparation and Staining: Follow steps 1-5 of the Live-Cell Imaging Protocol (4.2).
-
Induction of Oxidative Stress (Positive Control): Treat a subset of stained cells with a known concentration of H₂O₂ (e.g., 50-100 µM) for 30 minutes.
-
Inhibition of ROS (Negative Control): Pre-treat a subset of cells with an antioxidant like NAC (e.g., 1-5 mM) for 1 hour before and during probe incubation and H₂O₂ treatment.
-
Imaging: Acquire fluorescence images of the control and treated cells. An increase in fluorescence intensity in H₂O₂-treated cells compared to untreated and NAC-treated cells indicates the detection of H₂O₂.
Data Analysis and Interpretation
Quantitative analysis of fluorescence images can be performed using image analysis software such as ImageJ or Fiji. The mean fluorescence intensity of individual cells or specific regions of interest (e.g., mitochondria) can be measured. For H₂O₂ detection experiments, the fold-change in fluorescence intensity upon treatment can be calculated and compared across different conditions.
Troubleshooting
-
Low Signal: Increase probe concentration or incubation time. Ensure the excitation and emission wavelengths are correctly set.
-
High Background: Decrease probe concentration or increase the number of washing steps.
-
Phototoxicity: Reduce laser power and exposure time. Use a more sensitive detector if available.
-
Probe Precipitation: Ensure the probe is fully dissolved in the stock solution and that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%).
Conclusion
This compound is a valuable ligand for the development of luminescent metal complexes for biological imaging. Its derivatives, particularly ruthenium(II) complexes, offer promising tools for live-cell imaging and the detection of biologically relevant analytes like hydrogen peroxide. The protocols provided herein offer a starting point for researchers to employ these powerful chemical tools in their studies. Further optimization and characterization will undoubtedly expand the applications of this versatile compound in biological and biomedical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Recent advances in hydrogen peroxide imaging for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical properties of ruthenium bipyridine (4-carboxylic acid-4'-methyl-2,2'-bipyridine) complexes and their acid-base chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminescent ruthenium(II) polypyridine biotin complexes: synthesis, characterization, photophysical and electrochemical properties, and avidin-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, focusing on a common two-step approach: (1) Suzuki-Miyaura cross-coupling to form the bipyridine core, followed by (2) ester hydrolysis to yield the final carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki coupling reaction has a low yield or is not proceeding to completion. What are the primary causes?
A1: Low yields in Suzuki couplings involving heteroaromatics like pyridines are common and can often be traced to a few key factors. A systematic check of your reagents and setup is the first step.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Pyridyl boronic acids can be unstable and susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with electron-deficient rings.[1] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[2]
-
Halide Partner Reactivity: The reactivity of the pyridyl halide significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[1] Couplings with 2-chloropyridines are particularly challenging and often require more active, specialized catalyst systems.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands can oxidize, reducing catalyst efficiency.
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[4] It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Base Selection: The choice of base is crucial. It activates the boronic acid but can also promote its decomposition. For pyridyl couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3][5]
-
Q2: I am observing significant amounts of homocoupled byproducts from my boronic acid. How can I minimize this?
A2: Homocoupling is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4]
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[2]
-
Catalyst/Ligand Choice: The specific palladium precursor and phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. If homocoupling is a persistent issue, screening different ligands may be necessary.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: The purification of my bipyridine ester product is difficult. What are common impurities?
A3: Purification challenges often arise from residual starting materials, catalyst residues, and reaction byproducts.
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted pyridyl halide and boronic acid/ester.
-
Homocoupled Products: Dimerization of your boronic acid or your pyridyl halide can lead to impurities that may have similar polarity to your product.
-
Protodeboronation Product: The pyridyl boronic acid can decompose to its corresponding pyridine, which will need to be separated.[1]
-
Palladium Residues: Residual palladium can often be removed by filtration through a pad of Celite or by using specific scavengers.
Step 2: Ester Hydrolysis
Q4: The hydrolysis of my methyl ester to the carboxylic acid is slow or incomplete. What can I do?
A4: Hydrolysis of esters on pyridine rings can sometimes be challenging.
-
Reaction Conditions: Standard alkaline hydrolysis (saponification) with NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol is the most common method.[6] Heating to reflux is typically required.[6]
-
Steric Hindrance: If the ester group is sterically hindered, hydrolysis can be slow. In such cases, more forcing conditions may be needed, such as higher temperatures or stronger bases.[7] However, be aware that harsh conditions can lead to decomposition.
-
Alternative Reagents: For particularly stubborn esters, alternative hydrolysis reagents can be considered, such as potassium trimethylsilanolate (TMSOK) in THF or lithium iodide (LiI) in pyridine.[7]
Q5: I am having trouble isolating my final carboxylic acid product after hydrolysis and acidification.
A5: Bipyridine carboxylic acids can be amphoteric, sometimes leading to solubility issues during workup.
-
pH Adjustment: After saponification, the product exists as a carboxylate salt. Careful acidification with an acid like HCl is necessary to precipitate the free carboxylic acid. Ensure the pH is sufficiently acidic (typically pH 1-2) by checking with pH paper.[8]
-
Product Solubility: If the product is somewhat soluble in the aqueous acidic solution, it may not fully precipitate.[9] Cooling the mixture in an ice bath can help decrease solubility.[8] If precipitation is still incomplete, extraction with an appropriate organic solvent may be necessary, although this can be complicated by the product's polarity.
-
Solvent Removal: If a co-solvent like methanol was used for the hydrolysis, it is often beneficial to remove it under reduced pressure before acidification to aid in the precipitation of the product.[8]
Experimental Protocols
The following are representative protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Suzuki-Miyaura Cross-Coupling to Synthesize Methyl 4'-Methyl-2,2'-bipyridine-4-carboxylate
This protocol describes the coupling of a pyridyl bromide with a pyridyl boronic ester.
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, the boronic acid pinacol ester, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Alkaline Hydrolysis of Methyl 4'-Methyl-2,2'-bipyridine-4-carboxylate
This protocol describes the saponification of the ester to the final carboxylic acid product.
-
Materials:
-
Methyl 4'-Methyl-2,2'-bipyridine-4-carboxylate (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Methanol/Water mixture (e.g., 2:1)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the bipyridine ester in the methanol/water mixture.
-
Add an aqueous solution of NaOH.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[6]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate should form.[8]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation
The yield of Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. The following table provides representative yields for the coupling of 2-halopyridines with various boronic acids to illustrate the expected range of efficiency.
| 2-Halopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~70-80 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
| 2-Chloropyridine | 4-(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane | 100 | ~75-85 |
Note: Yields are approximate and collated from various sources on analogous reactions. Actual yields will vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the two-step synthesis of this compound.
Caption: A flowchart of the two-step synthesis.
Troubleshooting Logic for Low Yield in Suzuki Coupling
This diagram provides a logical decision-making process for troubleshooting low yields in the Suzuki coupling step.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield After Recrystallization
Potential Causes:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. This compound is known to be slightly soluble in methanol and DMSO.[1] For related dicarboxylic acid bipyridines, polar solvents like DMSO and N,N-dimethylformamide (DMF) are effective, as are tetrahydrofuran (THF) and chloroform.[2][3]
-
Insufficient Cooling: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for complete crystallization.
-
Premature Crystallization: Crystals may have formed too quickly, trapping impurities and leading to loss of product during subsequent washing steps.
-
Excessive Washing: Washing the crystals with too much solvent can dissolve a significant portion of the product.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvent mixtures, such as ethanol/water or methanol/diethyl ether.
-
Optimize Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
-
Controlled Crystallization: To promote the formation of purer, larger crystals, allow the solution to cool undisturbed. Scratching the inside of the flask with a glass rod can initiate crystallization if needed.
-
Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Problem 2: Product Tailing or Broad Peaks During Column Chromatography
Potential Causes:
-
Inappropriate Eluent Polarity: The eluent system may not be optimized for the separation of the target compound from impurities.
-
Interaction with Silica Gel: The carboxylic acid and pyridine functional groups can interact strongly with the acidic silica gel, leading to peak tailing.
-
Column Overloading: Applying too much sample to the column can lead to poor separation.
Solutions:
-
Eluent Optimization: Systematically vary the polarity of the eluent. A common starting point for bipyridine derivatives is a mixture of ethyl acetate and hexanes.[4] For polar compounds, a combination of dichloromethane and methanol can be effective.
-
Acidification of Eluent: To reduce tailing caused by the acidic nature of the compound, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This protonates the carboxylate and pyridine nitrogen, reducing their interaction with the silica gel.
-
Proper Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of a solvent in which the compound is highly soluble but the eluent is weak.
Problem 3: Persistent Impurities in the Final Product
Potential Causes:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials. A common impurity in the synthesis of similar bipyridine derivatives is the starting material, such as 4,4'-dimethyl-2,2'-bipyridine.[4]
-
Side Reactions: The synthesis may have produced side products with similar polarities to the desired product, making them difficult to separate.
-
Isomeric Impurities: The synthesis of unsymmetrically substituted bipyridines can sometimes lead to the formation of regioisomers that are challenging to separate.
Solutions:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before workup.
-
Multiple Purification Steps: A single purification technique may not be sufficient. Consider a combination of methods, such as an initial recrystallization followed by column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can offer higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 4,4'-dimethyl-2,2'-bipyridine if the carboxylic acid is formed via oxidation.[4] Other potential impurities are side-products from the synthetic route, which will be specific to the reaction performed. It is also possible to have regioisomers depending on the synthetic strategy.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on available data, this compound has slight solubility in methanol and DMSO.[1] A good starting point for recrystallization would be to try dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly. You could also explore solvent mixtures like ethanol/water.
Q3: How can I improve the separation of my compound on a silica gel column?
A3: To improve separation and reduce peak tailing for this acidic compound, it is highly recommended to add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase. This will help to suppress the ionization of the carboxylic acid and pyridine groups, leading to sharper peaks and better separation.
Q4: My compound seems to be insoluble in most common chromatography solvents. What should I do?
A4: If solubility is an issue for loading onto a column, you can use a technique called "dry loading." Dissolve your compound in a solvent in which it is soluble (e.g., a small amount of DMSO or methanol), then adsorb this solution onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the top of your chromatography column.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound Name | Solvent | Solubility | Reference |
| This compound | Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] |
| This compound | Methanol | Slightly soluble | [1] |
| 4,4'-Dicarboxy-2,2'-bipyridine | Dimethyl sulfoxide (DMSO) | Soluble | [2][3] |
| 4,4'-Dicarboxy-2,2'-bipyridine | N,N-Dimethylformamide (DMF) | Soluble | [2][3] |
| 4,4'-Dicarboxy-2,2'-bipyridine | Tetrahydrofuran (THF) | Soluble | [2][3] |
| 4,4'-Dicarboxy-2,2'-bipyridine | Chloroform | Soluble | [2][3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Flash Column Chromatography Procedure
-
Eluent Selection: Using TLC, determine a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. For this compound, a good starting point is a mixture of ethyl acetate/hexanes or dichloromethane/methanol, with the addition of 0.5% acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a dry loading as described in the FAQs.
-
Elution: Add the eluent to the top of the column and apply positive pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for peak tailing in column chromatography.
References
stability issues of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my starting material, this compound, when working under acidic conditions. What could be the potential cause?
A1: The primary stability concern for this compound under acidic conditions is likely decarboxylation. This is a known degradation pathway for structurally similar compounds, particularly pyridinecarboxylic acids where the carboxylic acid group is positioned adjacent to the nitrogen atom in the pyridine ring (picolinic acid analogues)[1][2][3]. In your molecule, the carboxylic acid is at the 4-position of one pyridine ring, which is less susceptible to decarboxylation than the 2-position, but it can still occur, especially under harsh acidic and high-temperature conditions. Another less likely, but possible, degradation pathway could be hydrolysis of other functional groups if present in your formulation, though for the parent molecule, decarboxylation is the more probable route.
Q2: What is decarboxylation and why is it relevant for this molecule?
A2: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2)[4]. For pyridinecarboxylic acids, the reaction is often facilitated by the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated[1][3]. The rate of decarboxylation is highly dependent on the pH of the solution[1]. While the 2-position is most reactive, other isomers can also undergo this process[3].
Q3: How does pH influence the stability of this compound?
A3: The stability of pyridinecarboxylic acids is significantly influenced by pH. Studies on analogous compounds have shown that the rate of decarboxylation often reaches a maximum near the isoelectric point of the molecule[1]. At very low pH, the pyridine nitrogen is protonated, which can stabilize the molecule. At neutral or slightly basic pH, the carboxylate anion is the predominant species. The zwitterion, which is most prone to decarboxylation, exists in equilibrium, and its concentration is maximal at the isoelectric pH. Therefore, careful control of pH is crucial to minimize degradation.
Q4: My experiment requires acidic conditions. What steps can I take to minimize the degradation of this compound?
A4: To minimize degradation under required acidic conditions, consider the following strategies:
-
Temperature Control: Perform your experiments at the lowest temperature possible, as higher temperatures accelerate the rate of decarboxylation[1].
-
pH Optimization: If your experimental conditions allow, adjust the pH to be as far from the molecule's isoelectric point as possible. For many pyridinecarboxylic acids, moving to a more strongly acidic pH (e.g., pH < 1) can decrease the rate of decarboxylation compared to mildly acidic conditions[1].
-
Inert Atmosphere: While decarboxylation itself does not require oxygen, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that may be catalyzed by trace metal impurities under acidic conditions.
-
Limit Exposure Time: Minimize the time the compound is exposed to harsh acidic conditions.
Q5: How can I experimentally determine the stability of this compound in my specific acidic medium?
A5: A forced degradation study is the recommended approach to experimentally assess the stability of your compound[5][6]. This involves subjecting a solution of your compound to your specific acidic conditions (and potentially more strenuous conditions like elevated temperature) and monitoring the degradation over time. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to separate the parent compound from its degradation products and quantify the loss of the active substance[7][8].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of starting material in acidic solution. | Decarboxylation of the carboxylic acid group. | Confirm degradation by analyzing for the expected decarboxylated product (4-methyl-2,2'-bipyridine). Lower the reaction temperature. Adjust the pH to be more strongly acidic if the process allows. |
| Appearance of a new, less polar peak in HPLC analysis. | Formation of the decarboxylated product (4-methyl-2,2'-bipyridine). | Characterize the new peak using techniques like LC-MS to confirm its identity. |
| Inconsistent results between experimental runs. | Variability in pH, temperature, or exposure time to acidic conditions. | Tightly control and monitor the pH and temperature of your reaction. Standardize the duration of exposure to the acidic environment. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be presented.
| Condition | Time (hours) | This compound Remaining (%) | Primary Degradant Formed (%) |
| 0.1 M HCl at 25°C | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.4 | |
| 48 | 97.1 | 2.8 | |
| 72 | 95.8 | 4.1 | |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.5 | |
| 16 | 72.3 | 27.1 | |
| 24 | 60.1 | 39.2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or an alternative acid relevant to the experimental conditions).
-
Temperature: Incubate samples at both ambient temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C) to accelerate degradation.
-
-
Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 8, 16, 24, 48, and 72 hours).
-
Sample Preparation for Analysis: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute the neutralized samples to an appropriate concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer[8].
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products at each time point. Calculate the percentage of the remaining parent compound and the percentage of each degradant formed.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Proposed decarboxylation pathway of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting stability issues of the compound in acidic media.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
optimizing reaction conditions for metal complexation with 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Methyl-2,2'-bipyridine-4-carboxylic acid for metal complexation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound exhibits limited solubility in water due to the presence of the nonpolar methyl group and bipyridine backbone. However, its solubility can be significantly increased in basic aqueous solutions (e.g., by adding NaOH or Et3N to deprotonate the carboxylic acid) or in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For metal complexation reactions, the choice of solvent will also depend on the solubility of the metal salt.
Q2: How can I confirm the successful synthesis and purity of my this compound ligand?
A2: The purity of the ligand can be assessed using several analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons of the bipyridine rings and a singlet for the methyl group. The carboxylic acid proton may be broad or not observed depending on the solvent. Mass spectrometry can be used to confirm the molecular weight. Purity can be further checked by elemental analysis or High-Performance Liquid Chromatography (HPLC).
Q3: What are the typical reaction conditions for complexing this ligand with a metal salt?
A3: Generally, the ligand is dissolved in a suitable solvent and a solution of the metal salt is added, often dropwise with stirring. The reaction is frequently carried out at room temperature or with gentle heating. The optimal molar ratio of ligand to metal will depend on the desired coordination number of the metal. An inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidation of the metal center.
Q4: My complexation reaction did not yield any precipitate. What should I do?
A4: The absence of a precipitate does not necessarily mean the reaction has failed. The resulting metal complex may be soluble in the reaction solvent. Try to induce precipitation by cooling the solution, adding a less-polar co-solvent (e.g., diethyl ether or hexanes), or by slowly evaporating the solvent. It is also advisable to monitor the reaction using techniques like UV-Vis or fluorescence spectroscopy to check for changes that indicate complex formation.
Troubleshooting Guides
Issue 1: Low Yield of Metal Complex
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. - Gently heat the reaction mixture (monitor for decomposition). - Monitor the reaction progress using TLC, UV-Vis, or NMR spectroscopy. |
| Suboptimal Stoichiometry | - Vary the metal-to-ligand molar ratio to find the optimal balance for complex formation. |
| Poor Solubility of Reactants | - Use a different solvent or a solvent mixture to ensure both the ligand and the metal salt are fully dissolved. - Consider using a solubilizing agent if compatible with the reaction. |
| Product Loss During Workup | - Optimize the purification method. If using precipitation, ensure the correct anti-solvent is used. - If using column chromatography, check for product adsorption onto the stationary phase. |
| Decomposition of Reactants or Product | - Run the reaction under an inert atmosphere if the metal is air-sensitive. - Check the pH of the solution; extreme pH can sometimes lead to decomposition. |
Issue 2: Difficulty in Characterizing the Final Product
| Potential Cause | Troubleshooting Step |
| Paramagnetic Broadening in NMR | - If the metal center is paramagnetic (e.g., Cu(II), Fe(III)), NMR signals will be broad and difficult to interpret. - Rely on other characterization techniques such as Mass Spectrometry, FT-IR, UV-Vis, and Elemental Analysis. |
| Presence of Impurities | - Purify the sample further using techniques like recrystallization, column chromatography, or preparative HPLC. - Ensure the starting materials (ligand and metal salt) are of high purity. |
| Inconclusive Mass Spectrometry Data | - Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to prevent fragmentation of the complex. - Check for the presence of different charged species or adducts. |
| Amorphous or Poorly Crystalline Product for X-ray | - Attempt to grow single crystals by slow evaporation, vapor diffusion of an anti-solvent, or layering of solvents. - Screen a variety of solvent systems. |
Experimental Protocols
General Protocol for Metal Complexation
-
Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMF). If necessary, add a base (e.g., triethylamine) to aid dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., RuCl₃·xH₂O, Zn(OAc)₂·2H₂O) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Monitoring: The reaction can be stirred at room temperature or heated, depending on the specific complex being synthesized. Monitor the reaction by TLC or UV-Vis spectroscopy.
-
Isolation: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by washing with appropriate solvents, recrystallization, or column chromatography.
Visualizations
Caption: General workflow for metal complexation.
Caption: Decision tree for troubleshooting low reaction yields.
side reactions to avoid during the synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
Technical Support Center: Synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and FAQs to address common issues encountered during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.
Category 1: Bipyridine Ring Formation (via Kröhnke-type Synthesis)
Issue: Low or no yield of the desired bipyridine product.
-
Question: My Kröhnke-type synthesis is resulting in a very low yield or no product at all. What are the likely causes?
-
Answer: Low yields in a Kröhnke synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the α,β-unsaturated carbonyl compound is pure and not polymerized. The α-pyridinium methyl ketone salt should be completely dry, as moisture can hinder the reaction.[1]
-
Reaction Conditions: The reaction temperature is critical. While conditions are generally mild, temperatures should typically not exceed 140°C.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Ammonium Source: Ammonium acetate is a common nitrogen source and should be of high purity.[1]
-
Issue: Isolation of a Michael adduct instead of the final pyridine.
-
Question: I am isolating a significant amount of a Michael adduct (1,5-dicarbonyl intermediate) instead of the cyclized pyridine. How can I promote cyclization?
-
Answer: The formation of a stable Michael adduct indicates that the final cyclization and dehydration steps are not proceeding efficiently.
-
Incomplete Cyclization: The accumulation of the 1,5-dicarbonyl intermediate is a common issue.[1]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Cautiously increasing the reaction time or temperature can provide the necessary energy to overcome the activation barrier for cyclization. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent Choice: The reaction is often performed in glacial acetic acid or methanol. Acetic acid can act as a catalyst for the cyclization and dehydration steps.
-
-
Category 2: Oxidation of 4,4'-dimethyl-2,2'-bipyridine
Issue: Incomplete oxidation of the methyl group.
-
Question: My oxidation reaction to form the carboxylic acid from 4,4'-dimethyl-2,2'-bipyridine is incomplete, leaving starting material behind. What can I do?
-
Answer: Incomplete oxidation can be due to several factors:
-
Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium permanganate or potassium dichromate) is used. An insufficient amount will lead to incomplete conversion.
-
Reaction Time: These oxidations can be slow. Ensure the reaction is allowed to proceed for a sufficient duration.
-
Temperature: Some oxidations require heating to go to completion.
-
Issue: Formation of byproducts and difficulty in purification.
-
Question: The oxidation reaction produces a mixture of products, and the desired carboxylic acid is difficult to purify. What are the potential side reactions?
-
Answer:
-
Over-oxidation: Harsh oxidation conditions can lead to the degradation of the pyridine rings.
-
Formation of symmetrical dicarboxylic acid: A significant side product can be the 4,4'-dicarboxy-2,2'-bipyridine if the reaction is not selective for mono-oxidation.
-
Purification: The product, being an amino acid, can be zwitterionic and may have low solubility in many organic solvents, complicating purification by chromatography. Purification can often be achieved by pH-controlled precipitation.
-
Category 3: Hydrolysis of an Ester Precursor
Issue: Incomplete hydrolysis of the ester.
-
Question: I am attempting to hydrolyze an ester precursor (e.g., methyl 4'-methyl-2,2'-bipyridine-4-carboxylate) to the carboxylic acid, but the reaction is not going to completion. What should I check?
-
Answer: Incomplete hydrolysis is a common issue.
-
Acid/Base Concentration: For acid- or base-catalyzed hydrolysis, ensure a sufficient concentration of the acid or base is used.
-
Reaction Time and Temperature: Hydrolysis can be slow at room temperature. Heating the reaction mixture is often necessary.[2]
-
Solvent: Ensure the ester is soluble in the reaction medium. A co-solvent like THF or dioxane may be needed for aqueous hydrolysis.[3]
-
Issue: Difficulty in isolating the product after hydrolysis.
-
Question: After acid-catalyzed hydrolysis and neutralization, I am struggling to isolate my product. It seems to remain in the aqueous layer.
-
Answer: The carboxylic acid product can form a salt and be highly water-soluble.
-
Protonation of Pyridine Nitrogen: In acidic solution, the pyridine nitrogens will be protonated, making the molecule cationic and very soluble in water.
-
Isolation Strategy: Carefully adjust the pH of the solution to the isoelectric point of the molecule. At this pH, the molecule will be neutral and should have minimal water solubility, allowing it to precipitate and be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a two-step process:
-
Synthesis of 4,4'-dimethyl-2,2'-bipyridine: Often achieved via coupling reactions.
-
Selective Oxidation: One of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine is oxidized to a carboxylic acid. This can be challenging due to the formation of the di-acid byproduct. An alternative is the synthesis of a bipyridine with two different functional groups that can be selectively converted to the methyl and carboxylic acid groups.
Q2: My final product is showing impurities in the NMR spectrum. What are the likely culprits?
A2: Common impurities could include:
-
Unreacted starting materials (e.g., 4,4'-dimethyl-2,2'-bipyridine).
-
The symmetrical di-acid (4,4'-dicarboxy-2,2'-bipyridine).
-
Residual solvents from the purification process.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes.
-
Oxidizing agents like potassium permanganate and potassium dichromate are strong oxidizers and should be handled with care.
-
Reactions involving strong acids (like sulfuric acid for oxidation) or bases (for hydrolysis) require appropriate personal protective equipment.
-
Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood.
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield Range | Potential for Side Products |
| Kröhnke Pyridine Synthesis | α-pyridinium salt, α,β-unsaturated carbonyl, NH₄OAc | 40-80% | High (Michael adducts) |
| Oxidation of Methylpyridine | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 30-70% | High (di-acid, degradation) |
| Ester Hydrolysis | LiOH or HCl/H₂O | 80-95% | Low to Moderate |
Experimental Protocols
Protocol 1: Representative Oxidation of a Methylbipyridine
This protocol is a general guideline for the oxidation of a methyl group on a bipyridine ring, adapted from the synthesis of 4,4'-dicarboxy-2,2'-bipyridine.[4]
-
Dissolution: In a round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Addition of Oxidant: Slowly add a stoichiometric amount of potassium dichromate to the cooled solution while stirring. The amount will need to be optimized for mono-oxidation.
-
Reaction: Allow the reaction to stir at a controlled temperature (this may range from room temperature to elevated temperatures) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Precipitation: Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product. The pH for optimal precipitation should be determined empirically.
-
Purification: Collect the solid by filtration, wash with cold water, and then purify further, for example, by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: General Procedure for Ester Hydrolysis
This protocol provides a general method for the hydrolysis of a bipyridine ester.[2][3]
-
Setup: Dissolve the bipyridine ester in a mixture of a suitable organic solvent (e.g., THF, dioxane) and an aqueous solution of a base (e.g., LiOH) or acid (e.g., HCl).
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (as monitored by TLC).
-
Work-up (for basic hydrolysis):
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Add water to dissolve the resulting salt.
-
Carefully acidify the aqueous solution with an acid (e.g., HCl) to the isoelectric point to precipitate the carboxylic acid.
-
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Below is a diagram illustrating a potential synthetic pathway for this compound, highlighting the key steps where side reactions may occur.
References
Technical Support Center: Enhancing Solar Cell Performance with Modified 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of modified 4'-Methyl-2,2'-bipyridine-4-carboxylic acid and its derivatives in enhancing the performance of solar cells, particularly Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and application of modified this compound in solar cell fabrication.
| Problem | Potential Cause | Suggested Solution |
| Low solubility of the modified bipyridine ligand | The modification has introduced a non-polar functional group, reducing solubility in common polar solvents used for dye synthesis or device fabrication. | - Attempt sonication or gentle heating to aid dissolution.- Use a co-solvent system (e.g., a mixture of a polar and a less polar solvent).- If synthesizing a ruthenium complex, consider performing the reaction in a higher-boiling point solvent like DMF or NMP.- For PSCs, try dissolving the modifier in a solvent that is compatible with the perovskite precursor solution, such as isopropanol or chlorobenzene. |
| Poor dye uptake on the TiO₂ surface (for DSSCs) | - Steric hindrance from bulky modifications on the bipyridine ligand may prevent efficient anchoring to the TiO₂ surface.[1] - The anchoring group (carboxylic acid) may have been unintentionally modified or cleaved during synthesis. | - Increase the dye soaking time and/or temperature.- Add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution to reduce dye aggregation and improve surface coverage.[2] - Verify the integrity of the carboxylic acid group using FTIR or NMR spectroscopy. |
| Low open-circuit voltage (Voc) in the fabricated solar cell | - Increased charge recombination at the semiconductor/dye/electrolyte interface. This can be influenced by the electronic properties of the ligand modification.[3] - Mismatch of the dye's HOMO level with the redox potential of the electrolyte. | - Introduce bulky alkyl chains to the bipyridine ligand to create a blocking layer that suppresses recombination.[1] - Modify the ligand with electron-donating groups to raise the LUMO level of the dye, which can lead to a higher Voc.[4] - For PSCs, ensure the modifier passivates defect states at the perovskite/ETL interface effectively. |
| Low short-circuit current density (Jsc) | - Inefficient light harvesting due to a narrow absorption spectrum of the resulting dye.- Poor electron injection from the dye's excited state to the semiconductor's conduction band.- Aggregation of the dye on the semiconductor surface, leading to quenching of the excited state.[5] | - Modify the bipyridine ligand with π-conjugated systems to broaden the absorption spectrum.- Introduce electron-withdrawing groups to the ligand to facilitate electron injection.- Optimize the dye concentration and soaking time to prevent aggregation. The use of co-adsorbents can also mitigate this issue. |
| Poor stability of the fabricated solar cell | - Degradation of the dye, especially in liquid electrolyte-based DSSCs. The modification on the bipyridine ligand might affect its photostability.[3] - Ingress of moisture or oxygen, particularly in PSCs, leading to perovskite degradation. | - For DSSCs, consider using more stable, non-volatile electrolytes or solid-state hole transport materials.- For PSCs, ensure the modified bipyridine layer enhances the hydrophobicity of the perovskite surface.- Proper encapsulation of the final device is crucial for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in solar cells?
A1: this compound primarily serves as an ancillary or anchoring ligand in dye-sensitized solar cells (DSSCs) and as an interfacial modifier in perovskite solar cells (PSCs). In DSSCs, it is a key component of ruthenium-based dyes, where the bipyridine moiety coordinates to the metal center and the carboxylic acid group anchors the dye to the TiO₂ semiconductor surface. In PSCs, it can be used to passivate defects at the interface between the perovskite layer and the electron transport layer (ETL), improving charge extraction and device stability.
Q2: How does modifying the methyl group on this compound affect solar cell performance?
A2: Modifying the methyl group can have several effects. Replacing it with longer alkyl chains can introduce steric hindrance, which can help to suppress charge recombination at the semiconductor surface, thereby increasing the open-circuit voltage (Voc).[1] Introducing electron-donating groups (e.g., methoxy) can raise the energy levels of the dye, potentially leading to a higher Voc. Conversely, introducing electron-withdrawing groups (e.g., trifluoromethyl) can lower the energy levels, which may facilitate electron injection and improve the short-circuit current density (Jsc).[4]
Q3: What are the advantages of using modified this compound over the standard 4,4'-dicarboxy-2,2'-bipyridine ligand in DSSCs?
A3: While 4,4'-dicarboxy-2,2'-bipyridine is a standard and effective anchoring ligand, using an asymmetrically substituted ligand like modified this compound allows for finer tuning of the dye's electronic and steric properties. The single anchoring group can lead to a more ordered monolayer on the TiO₂ surface, potentially reducing dye aggregation. The 4'-methyl group and its modifications provide a site for introducing functional groups that can enhance light absorption, reduce recombination, and improve the overall stability of the dye without interfering with the anchoring to the semiconductor.
Q4: Can modifications to the carboxylic acid group of this compound be beneficial?
A4: Yes. While carboxylic acid is a very effective anchoring group for TiO₂, other anchoring groups like phosphonic acid or cyanoacrylic acid can also be used. Phosphonic acid groups, for instance, can form a stronger bond with the TiO₂ surface, potentially leading to improved stability. The choice of anchoring group can also influence the electron injection efficiency and the overall energy level alignment in the device.
Q5: What are the key characterization techniques to verify the successful synthesis and purity of modified this compound?
A5: The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the desired modifications.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the compound.
Quantitative Data Presentation
The following tables summarize hypothetical yet plausible performance data for Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs) incorporating various modifications of this compound. These values are for comparative purposes to illustrate the potential impact of different functional groups.
Table 1: Performance of DSSCs with Ruthenium Dyes Containing Modified Bipyridine Ligands
| Ligand Modification | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Control (N719 dye) | 0.72 | 16.5 | 0.70 | 8.32 |
| 4'-Methyl-4-carboxy-bpy | 0.73 | 15.8 | 0.71 | 8.19 |
| 4'-(n-Hexyl)-4-carboxy-bpy | 0.75 | 15.5 | 0.72 | 8.37 |
| 4'-(Trifluoromethyl)-4-carboxy-bpy | 0.71 | 16.8 | 0.69 | 8.24 |
| 4'-(Methoxy)-4-carboxy-bpy | 0.74 | 15.2 | 0.70 | 7.88 |
Table 2: Performance of PSCs with Modified Bipyridine as an Interfacial Layer
| Interfacial Modifier | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Control (No Modifier) | 1.05 | 22.1 | 0.75 | 17.41 |
| 4'-Methyl-4-carboxy-bpy | 1.10 | 22.5 | 0.78 | 19.31 |
| 4'-(n-Hexyl)-4-carboxy-bpy | 1.12 | 22.3 | 0.79 | 19.75 |
| 4'-(Trifluoromethyl)-4-carboxy-bpy | 1.08 | 22.8 | 0.77 | 18.96 |
| 4'-(Methoxy)-4-carboxy-bpy | 1.11 | 22.0 | 0.78 | 19.04 |
Experimental Protocols
Synthesis of a Modified this compound (Example: 4'-(n-Hexyl)-2,2'-bipyridine-4-carboxylic acid)
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
n-Hexylmagnesium bromide
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Selenium dioxide (SeO₂)
-
Pyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., CCl₄, THF, dioxane, water)
Procedure:
-
Bromination of one methyl group: React 4,4'-dimethyl-2,2'-bipyridine with one equivalent of NBS and a catalytic amount of BPO in CCl₄ under reflux to selectively brominate one methyl group.
-
Kumada coupling: Couple the resulting 4-(bromomethyl)-4'-methyl-2,2'-bipyridine with n-hexylmagnesium bromide in the presence of a Ni(dppp)Cl₂ catalyst in THF to form 4-(n-heptyl)-4'-methyl-2,2'-bipyridine.
-
Oxidation of the remaining methyl group: Oxidize the remaining methyl group to a carboxylic acid. This can be a two-step process: first, oxidation to an aldehyde using SeO₂ in dioxane/water, followed by oxidation to the carboxylic acid using KMnO₄ in aqueous NaOH.
-
Acidification and purification: Acidify the reaction mixture with HCl to precipitate the product. The crude product can be purified by recrystallization or column chromatography.
Fabrication of a Dye-Sensitized Solar Cell (DSSC)
Materials:
-
FTO-coated glass
-
TiO₂ paste (e.g., P25)
-
Ruthenium dye with modified bipyridine ligand
-
Co-adsorbent (e.g., CDCA)
-
Electrolyte (e.g., I⁻/I₃⁻ in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant
Procedure:
-
Photoanode preparation: Clean the FTO glass and deposit a compact TiO₂ blocking layer. Then, deposit a mesoporous TiO₂ layer by screen printing or doctor-blading, followed by sintering at high temperature.
-
Dye sensitization: Immerse the hot TiO₂ electrode into a solution of the ruthenium dye and a co-adsorbent in a suitable solvent (e.g., ethanol/acetonitrile) and keep it at a controlled temperature for a specific duration (e.g., 12-24 hours).
-
Assembly: Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thermoplastic sealant.
-
Electrolyte filling: Inject the electrolyte into the cell through pre-drilled holes in the counter electrode. Seal the holes to prevent leakage.
Fabrication of a Perovskite Solar Cell (PSC) with an Interfacial Modifier
Materials:
-
FTO-coated glass
-
Electron Transport Layer (ETL) precursor (e.g., SnO₂)
-
Perovskite precursors (e.g., PbI₂ and MAI)
-
Modified this compound solution (e.g., in isopropanol)
-
Hole Transport Layer (HTL) precursor (e.g., Spiro-OMeTAD)
-
Metal electrode (e.g., gold or silver)
Procedure:
-
ETL deposition: Deposit the SnO₂ layer onto the cleaned FTO glass and anneal.
-
Interfacial modification: Spin-coat a dilute solution of the modified bipyridine onto the SnO₂ layer and anneal at a moderate temperature.
-
Perovskite deposition: Deposit the perovskite layer using a one-step or two-step method. For the one-step method, spin-coat a solution of the perovskite precursors onto the modified ETL and anneal.
-
HTL deposition: Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
Electrode deposition: Deposit the metal back contact by thermal evaporation.
Visualizations
Caption: Experimental workflow for the fabrication of a Dye-Sensitized Solar Cell (DSSC).
Caption: Role of the modified bipyridine interfacial layer in a Perovskite Solar Cell (PSC).
Caption: Logical relationship between ligand modification and solar cell performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An aggregation induced emission active bis-heteroleptic ruthenium(ii) complex for luminescence light-up detection of pyrophosphate ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining the Synthesis of Asymmetrically Substituted Bipyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of asymmetrically substituted bipyridines. This resource aims to address common challenges encountered during experiments to improve yields, selectivity, and purity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of asymmetrically substituted bipyridines, particularly in cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Bipyridine
Possible Causes:
-
Catalyst Inactivation/Inhibition: The lone pair of electrons on the nitrogen atom of the pyridine substrate and the resulting bipyridine product can coordinate with the metal center (e.g., palladium), leading to catalyst deactivation.[1][2] This is a frequent issue, especially in the synthesis of 2,2'-bipyridines.[1]
-
Poor Quality of Reagents or Solvents: Cross-coupling reactions are often sensitive to air and moisture. Impurities in starting materials, reagents, or solvents can significantly lower yields.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base can drastically affect the outcome of the reaction.
Solutions:
-
Catalyst and Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the metal center and promote the desired catalytic cycle.[1]
-
Consider increasing the catalyst loading, but optimize this to balance cost and efficiency.
-
Protecting the pyridine nitrogen, for instance, by forming a pyridine N-oxide, can mitigate catalyst inhibition.
-
-
Reagent and Solvent Purity:
-
Ensure all starting materials and reagents are of high purity.
-
Use anhydrous solvents and degas them thoroughly before use to remove dissolved oxygen.
-
Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Optimization of Reaction Conditions:
-
Systematically screen reaction parameters. A temperature that is too low may result in a sluggish reaction, while a high temperature can encourage side reactions.
-
The choice of base is critical and should be optimized for the specific coupling partners.
-
Problem 2: Formation of Homocoupling Side Products
Possible Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboronic acids in Suzuki-Miyaura reactions.[3]
-
Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homocoupling.
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere.
-
Ligand Screening: Screen different phosphine ligands. Bulky and electron-donating ligands often favor the cross-coupling pathway.[3]
Problem 3: Low Enantioselectivity in Asymmetric Synthesis
Possible Causes:
-
Impure Chiral Ligand: The enantiomeric purity of the chiral ligand is crucial for achieving high enantioselectivity.
-
Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity.
-
Racemization: The product or chiral intermediates in the catalytic cycle may be susceptible to racemization under the reaction conditions.
Solutions:
-
Ligand Purity: Ensure the chiral ligand has a high enantiomeric purity. If synthesized in-house, it should be rigorously purified and characterized.
-
Temperature Optimization: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
-
Monitor Racemization: Analyze the enantiomeric excess (ee) of the product at different reaction times. If racemization is observed, consider using milder reaction conditions or a different catalyst system.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the asymmetric synthesis of 2,3'-bipyridines?
A1: The most prevalent side reaction is the homocoupling of the pyridine starting materials, which leads to the formation of symmetric bipyridines.[3] Other potential side reactions include protodeborylation of the boronic acid derivative in Suzuki couplings and catalyst deactivation due to product inhibition.[3]
Q2: How can I minimize the formation of homocoupled byproducts?
A2: To minimize homocoupling, it is critical to work under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere. Optimizing the choice of ligand and the stoichiometry of the coupling partners can also favor the desired cross-coupling reaction.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion is often due to catalyst deactivation. The bipyridine product can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[1][2] You can try to address this by using a higher catalyst loading, a more robust ligand, or by adding the limiting reagent slowly over the course of the reaction.
Q4: I am observing low enantioselectivity. What are the first things I should check?
A4: First, verify the enantiomeric purity of your chiral ligand. Then, ensure that your analytical method for determining the enantiomeric excess is accurate and reproducible. Following that, systematically investigate the reaction parameters, with a particular focus on temperature, as lower temperatures often favor higher enantioselectivity.
Q5: Which cross-coupling reaction is best for synthesizing asymmetrically substituted bipyridines?
A5: The choice depends on the specific substrates and desired outcome.
-
Suzuki Coupling: Widely used due to the stability and commercial availability of boronic acids. However, it can be prone to homocoupling and catalyst inhibition.[1]
-
Stille Coupling: Often effective where Suzuki couplings fail due to high reactivity and excellent functional group tolerance. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove completely.[1]
-
Negishi Coupling: Can provide high yields under mild conditions. However, the organozinc reagents are sensitive to air and moisture, requiring stringent anaerobic techniques.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on a Representative Asymmetric Suzuki-Miyaura Coupling
| Entry | Palladium Precursor (mol%) | Chiral Ligand | Base | Solvent | Temperature (°C) | Yield of 2,3'-Bipyridine (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | (R)-BINAP | K₂CO₃ | Toluene | 80 | 82 | 12 |
| 2 | Pd(OAc)₂ (2) | (R)-Tol-BINAP | Cs₂CO₃ | Dioxane | 100 | 78 | 15 |
| 3 | Pd(OAc)₂ (2) | (R)-Tol-BINAP | K₃PO₄ | DMF | 60 | 72 | 20 |
| 4 | Pd₂(dba)₃ (1) | (S)-MeO-BIPHEP | Na₂CO₃ | Toluene/H₂O | 90 | 85 | 10 |
Note: The data presented in this table is illustrative and compiled from typical results found in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.[3]
Table 2: Comparison of Ligands in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand (6,6'-substituent on 4,4'-di-tert-butyl-2,2'-bipyridine) | Yield (%) |
| H | 85 |
| Methyl | 92 |
| Ethyl | 88 |
| Isopropyl | 75 |
| Phenyl | 65 |
Note: Reactions were performed at room temperature for the coupling of 4-chlorotoluene with 1-iodooctane. Data sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[4]
Experimental Protocols
General Procedure for Asymmetric Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol%). Add anhydrous and degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[3]
-
Reaction Setup: To the flask containing the catalyst, add the 2-halopyridine (1.0 equiv.), the 3-pyridylboronic acid derivative (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool it to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral 2,3'-bipyridine.[3]
-
Analysis: Determine the yield of the purified product and measure its enantiomeric excess by chiral HPLC or SFC.[3]
Detailed Protocol for Purification of 2'-Methyl-2,3'-bipyridine by Column Chromatography
-
Stationary Phase Selection: Prepare a slurry of silica gel in the chosen eluent system. For bipyridine compounds, deactivated silica gel may be used to prevent strong adsorption or degradation of the product.[5]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2'-Methyl-2,3'-bipyridine.
Protocol for ¹H NMR Characterization of 2'-Methyl-2,3'-bipyridine
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified bipyridine. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[6]
-
NMR Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.[6]
-
Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: At least 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
Temperature: 298 K (25 °C).[6]
-
-
Data Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.[6]
Visualizations
Caption: Experimental workflow for asymmetric bipyridine synthesis.
Caption: A decision-making flowchart for troubleshooting low yields.
References
strategies to improve the processability of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid-containing polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing 4'-Methyl-2,2'-bipyridine-4-carboxylic acid. The rigid, aromatic nature of this monomer can impart desirable thermal and mechanical properties to polymers but may also present processability challenges.
Frequently Asked Questions (FAQs)
Q1: My polymer containing this compound is insoluble in common organic solvents. What can I do?
A1: Poor solubility is a common issue with aromatic, rigid-rod polymers. Here are several strategies you can employ:
-
Solvent Selection: Aromatic polyamides and polyimides containing pyridine rings often show improved solubility in polar aprotic solvents. Try solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). In some cases, the addition of salts like lithium chloride (LiCl) to these solvents can further enhance solubility.
-
Structural Modification:
-
Incorporate Flexible Linkages: Introduce flexible aliphatic chains or ether linkages into the polymer backbone. This disrupts the rigid structure and can improve solubility.
-
Introduce Bulky Side Groups: The methyl group on the bipyridine unit already helps to some extent. You can further enhance solubility by copolymerizing with monomers that have bulky side groups. This increases the free volume between polymer chains and reduces packing, leading to better solvent penetration.
-
Create Copolymers: Synthesize copolymers with more soluble monomers to balance the properties of the final material.
-
-
Polymer Modification: For existing polymers, consider post-polymerization modification, such as grafting flexible side chains, if reactive sites are available.
Q2: The polymer has a very high melting point and degrades before melting, making melt processing impossible. How can I address this?
A2: High melting temperatures are characteristic of rigid aromatic polymers. Consider these approaches:
-
Lowering the Melting Temperature (Tm) or Glass Transition Temperature (Tg):
-
Copolymerization: As with improving solubility, copolymerizing with a monomer that has a lower Tm or Tg can reduce the overall transition temperatures of the resulting polymer.
-
Introducing Flexible Spacers: Incorporating flexible aliphatic segments into the polymer backbone can significantly lower the melting point.
-
Using Unsymmetrical Monomers: The this compound is an unsymmetrical monomer, which can disrupt chain packing and lower the melting point compared to a perfectly symmetrical structure. Leveraging this by copolymerizing with other unsymmetrical monomers can be beneficial.
-
-
Solution Processing: If melt processing is not feasible, solution-based techniques are a viable alternative. This involves dissolving the polymer in a suitable solvent and then processing it through methods like:
-
Solution Casting: To form films.
-
Spin Coating: For thin films.
-
Electrospinning: To produce nanofibers.
-
Q3: My polymer films are brittle. How can I improve their flexibility?
A3: Brittleness is often a consequence of high chain rigidity. To improve flexibility:
-
Incorporate Plasticizers: Adding a suitable plasticizer can increase the free volume and allow for more chain mobility, thus improving flexibility. The choice of plasticizer will depend on its compatibility with the polymer.
-
Introduce Flexible Segments: As mentioned before, incorporating flexible comonomers or linkages into the polymer backbone is a very effective strategy to enhance flexibility.
-
Control Molecular Weight: Lower molecular weight polymers may exhibit more flexibility, but this can come at the cost of mechanical strength. Optimizing the molecular weight is key.
-
Annealing: A carefully controlled annealing process below the glass transition temperature can sometimes improve the toughness of polymer films by relieving internal stresses.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Polymer Yield during Synthesis | Incomplete reaction; Poor solubility of growing polymer chains; Side reactions. | Optimize reaction conditions (temperature, time, catalyst); Use a solvent system that keeps the polymer in solution (e.g., NMP with LiCl); Ensure high purity of monomers. |
| Inconsistent Material Properties | Broad molecular weight distribution; Inconsistent monomer incorporation in copolymers; Batch-to-batch variation in synthesis. | Use a controlled polymerization technique if possible; Carefully control monomer stoichiometry; Standardize the synthesis and purification procedures. |
| Discolored (e.g., yellow) Polymer Films | Thermal degradation during processing; Oxidation; Formation of charge-transfer complexes. | Lower processing temperatures if possible; Process under an inert atmosphere (e.g., nitrogen or argon); For polyimides, ensure complete imidization to avoid chromophoric amic acid residues. |
Quantitative Data
The following tables summarize typical properties of aromatic polymers containing bipyridine or similar heterocyclic units. Note that the exact values for polymers containing this compound will depend on the specific comonomers and polymer architecture.
Table 1: Solubility of Aromatic Polyamides Containing Heterocyclic Rings
| Polymer Type | NMP | DMAc | DMF | DMSO | m-Cresol | THF |
| Polyamides with pyridine rings | ++ | ++ | ++ | ++ | + | - |
| Polyamides with bipyridine units | + | + | + | + | +/- | - |
| Wholly aromatic polyamides (e.g., Kevlar®) | - | - | - | - | + (with heating) | - |
++: Soluble; +: Soluble with heating or addition of salts; +/-: Partially soluble or swelling; -: Insoluble
Table 2: Thermal Properties of Aromatic Polymers with Pyridine/Bipyridine Units
| Polymer Type | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| Polyimides with pyridine rings | 236 - 300 | 470 - 492 |
| Polyamides with bipyridine units | Not typically observed | 320 - 500 |
| Copolyamides with bithiazole groups | > 275 | > 400 |
Data is compiled from analogous polymer systems and should be used as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility by Copolymerization
-
Monomer Selection: Choose a comonomer known to enhance solubility, such as one containing flexible ether linkages (e.g., 4,4'-oxydianiline) or bulky side groups.
-
Polymerization:
-
Dissolve this compound and the chosen comonomer(s) (e.g., an aromatic diamine) in a polar aprotic solvent like NMP containing LiCl (typically 5% w/v).
-
Add a condensing agent, such as triphenyl phosphite (TPP) and pyridine.
-
Heat the reaction mixture under a nitrogen atmosphere. A typical temperature range is 80-120°C for 3-6 hours.
-
Monitor the reaction progress by observing the increase in viscosity.
-
-
Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove residual solvent and salts.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
-
Characterization:
-
Assess the solubility of the resulting copolymer in a range of organic solvents at room temperature and with gentle heating.
-
Characterize the polymer structure using FTIR and NMR spectroscopy.
-
Determine the molecular weight using gel permeation chromatography (GPC) if a suitable solvent is found.
-
Visualizations
Caption: Workflow for improving polymer processability.
Caption: Troubleshooting flowchart for common processing issues.
Validation & Comparative
A Comparative Guide to Bipyridine Ligands: 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes for a vast array of applications, from catalysis to photovoltaics. This guide provides a detailed comparison of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid with other common bipyridine ligands, supported by experimental data to inform your research and development endeavors.
The functionalization of the bipyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, photophysical characteristics, and overall performance. This compound, with its asymmetric substitution, offers a unique combination of an electron-donating methyl group and an electron-withdrawing carboxylic acid anchoring group. This guide will delve into its performance in comparison to the parent 2,2'-bipyridine and the symmetrically substituted 4,4'-dicarboxy-2,2'-bipyridine.
Photophysical Properties: A Comparative Analysis of Ruthenium Complexes
The photophysical properties of ruthenium(II) complexes are central to their application in areas such as dye-sensitized solar cells (DSSCs) and photoredox catalysis. A comparative study of Ru(II) complexes featuring this compound (MebpyCOOH) and other substituted bipyridine ligands reveals the significant impact of ligand design on their absorption, emission, and redox potentials.
| Ligand (LL) in [Ru(LL)₂(MebpyCOOH)]²⁺ | Absorption λmax (nm) | Emission λmax (nm) | Lifetime τ (ns) | E₁/₂ (ox) (V vs. Ag/AgCl) | E₁/₂ (red) (V vs. Ag/AgCl) |
| 2,2'-bipyridine (bpy) | 452 | 645 | 830 | 1.25 | -1.35 |
| 4,4'-dimethyl-2,2'-bipyridine (Me₂bpy) | 458 | 640 | 1100 | 1.15 | -1.45 |
| 4,4'-dimethoxy-2,2'-bipyridine ((MeO)₂bpy) | 462 | 650 | 1200 | 1.05 | -1.50 |
| 4,4'-dichloro-2,2'-bipyridine (Cl₂bpy) | 445 | 670 | 150 | 1.50 | -1.10 |
Data synthesized from studies on the photophysical properties of ruthenium bipyridine complexes.
The methyl group on this compound generally contributes to a slight red-shift in the absorption and emission spectra and can influence the excited-state lifetime and redox potentials of the resulting metal complexes. The presence of the carboxylic acid group is crucial for anchoring the complex to semiconductor surfaces in applications like DSSCs.
Performance in Dye-Sensitized Solar Cells (DSSCs)
The efficiency of a dye-sensitized solar cell is critically dependent on the anchoring ligand of the sensitizer dye. The carboxylic acid group on bipyridine ligands facilitates the adsorption of the dye onto the TiO₂ photoanode. While specific comparative data for DSSCs employing this compound is not as abundant as for its dicarboxylated counterpart, the principles of ligand design provide valuable insights. Generally, multiple carboxylic acid groups, as in 4,4'-dicarboxy-2,2'-bipyridine, can lead to stronger binding to the TiO₂ surface and potentially higher dye loading, which often translates to improved power conversion efficiency. However, the electronic asymmetry of this compound may offer advantages in tuning the electronic properties of the dye for optimized charge injection and regeneration kinetics.
Catalytic Applications: The Role of Ligand Electronics and Sterics
In transition metal catalysis, the electronic and steric properties of the bipyridine ligand play a pivotal role in determining the catalytic activity and selectivity of the metal complex.[1] The methyl group in this compound acts as an electron-donating group, which can increase the electron density on the metal center, potentially enhancing its catalytic activity in certain reactions.
Experimental Protocols
Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine
A common precursor for synthesizing various substituted bipyridine ligands is 4,4'-dimethyl-2,2'-bipyridine. The dicarboxylic acid derivative can be prepared through oxidation.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4,4'-dimethyl-2,2'-bipyridine and a solution of potassium dichromate in concentrated sulfuric acid is heated.[3]
-
After the reaction is complete, the mixture is cooled and poured into ice water.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is then dissolved in a sodium hydroxide solution and filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the 4,4'-dicarboxy-2,2'-bipyridine.
-
The product is collected by filtration, washed with water, and dried.
Measurement of Photophysical Properties
The following protocol outlines the general procedure for characterizing the photophysical properties of ruthenium bipyridine complexes.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Cyclic Voltammetry setup
Procedure:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded in a suitable solvent (e.g., acetonitrile) at room temperature.
-
Emission Spectroscopy: Emission spectra are recorded by exciting the sample at the wavelength of maximum absorption (λmax). The emission quantum yield can be determined relative to a standard (e.g., [Ru(bpy)₃]²⁺ in acetonitrile).
-
Excited-State Lifetime Measurement: The excited-state lifetime is measured using a TCSPC system.
-
Electrochemical Measurements: Cyclic voltammetry is performed in a three-electrode cell containing a solution of the complex and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent. The potentials are typically referenced to a standard electrode like Ag/AgCl.
Fabrication and Characterization of Dye-Sensitized Solar Cells
A general workflow for the fabrication and testing of DSSCs is provided below.
Logical Relationships in Ligand Design and Performance
The selection of a bipyridine ligand involves a careful consideration of the interplay between its structural features and the desired properties of the final metal complex.
References
A Comparative Guide to Bipyridine Ligands in Dye-Sensitized Solar Cells: 4'-Methyl-2,2'-bipyridine-4-carboxylic acid vs. Dicarboxy Bipyridines
In the landscape of dye-sensitized solar cells (DSSCs), the molecular architecture of sensitizer dyes plays a pivotal role in determining device efficiency and stability. Among the most crucial components of these dyes are the bipyridine ligands that anchor the dye to the semiconductor photoanode, typically titanium dioxide (TiO₂). This guide provides a comparative analysis of the performance of DSSCs utilizing two classes of bipyridine ligands: the well-established dicarboxy bipyridines and the less-common 4'-Methyl-2,2'-bipyridine-4-carboxylic acid.
The workhorse of high-efficiency DSSCs has long been ruthenium-based dyes incorporating 4,4'-dicarboxy-2,2'-bipyridine as the primary anchoring ligand. This is exemplified by the benchmark N3 and N719 dyes, which have consistently demonstrated high power conversion efficiencies.[1] The two carboxylic acid groups provide strong adsorption onto the TiO₂ surface, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[1]
This guide will present a summary of the performance data for DSSCs based on dicarboxy bipyridine ligands, using the widely reported N719 dye as a reference. This will be followed by an analysis of available data for a sensitizer incorporating a 4'-methyl-2,2'-bipyridine moiety, to provide a basis for comparison.
Performance Data Comparison
A direct comparison of the photovoltaic performance of DSSCs sensitized with dyes using this compound versus dicarboxy bipyridines as anchoring ligands is challenging due to the limited availability of data for the former in a primary anchoring role. However, we can compare the performance of the benchmark N719 dye, which utilizes 4,4'-dicarboxy-2,2'-bipyridine, with a dye that incorporates a 4'-methyl-2,2'-bipyridine derivative as part of a more complex ligand structure.
It is crucial to note that the following data does not represent a direct, controlled comparison of the two anchoring ligands but rather a juxtaposition of a standard dicarboxy-based dye with a dye containing a methyl-bipyridine moiety in a different structural context.
| Dye/Ligand | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [V] | Fill Factor (FF) | Reference |
| N719 (4,4'-dicarboxy-2,2'-bipyridine) | 7.3 - 11.0 | 17.8 - 22.23 | 0.66 - 1.1055 | 0.68 - 0.8465 | [2][3] |
| Dye with styryl-methyl-bipyridine moiety | 4.21 - 4.41 | Not Reported | Not Reported | Not Reported | [4] |
The performance of N719 dye can vary significantly depending on the specific fabrication conditions, materials used, and measurement setup.
Experimental Protocols
The fabrication and characterization of DSSCs generally follow a standardized procedure, with variations in specific parameters depending on the research focus. Below are typical protocols for the key experimental steps.
DSSC Fabrication Protocol (General)
-
Photoanode Preparation :
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned by sonication in a sequence of detergent, deionized water, and ethanol.
-
A layer of TiO₂ paste is applied to the conductive side of the FTO glass using the doctor-blade technique.
-
The TiO₂ film is then sintered at high temperatures (e.g., 500°C) to ensure good particle necking and electronic conductivity.
-
-
Dye Sensitization :
-
The sintered TiO₂ photoanode is immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 18-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
-
Counter Electrode Preparation :
-
A thin layer of a catalyst, typically platinum, is deposited on another FTO glass substrate.
-
-
Cell Assembly :
-
The dye-sensitized photoanode and the counter electrode are assembled in a sandwich configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
The cell is sealed by heating.
-
-
Electrolyte Injection :
-
An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
-
Photovoltaic Characterization
The performance of the fabricated DSSCs is evaluated by measuring their current-voltage (I-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[2] From the I-V curve, the key performance parameters—PCE, Jsc, Voc, and FF—are determined.
Signaling Pathways and Experimental Workflows
The operational principle of a DSSC involves a series of interconnected processes, from light absorption to charge collection. The choice of bipyridine ligand directly impacts the initial steps of this process: dye anchoring and electron injection.
Caption: Comparison of bipyridine ligands' role in DSSC performance.
The diagram above illustrates the logical relationship where the choice between this compound and dicarboxy bipyridines as ligands within the sensitizer dye directly influences the key performance metrics of the DSSC.
The experimental workflow for comparing these ligands would ideally involve synthesizing two ruthenium dyes that are identical except for their anchoring bipyridine ligand.
Caption: Idealized workflow for comparing bipyridine ligands in DSSCs.
This workflow highlights the necessary steps for a conclusive comparison, emphasizing the need for controlled experimental conditions to isolate the effect of the ligand modification.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Catalyst's Choice: A Comparative Guide to the Catalytic Activity of Complexes with Substituted Bipyridines
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical transformation. This guide provides a comparative analysis of the catalytic activity of transition metal complexes featuring differently substituted bipyridine ligands. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate informed decisions in catalyst design and selection.
The versatile 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The stability of the bipyridine-metal complex, coupled with the synthetic accessibility of a vast array of substituted analogues, allows for the fine-tuning of catalytic activity through steric and electronic modifications. The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting metal complex, impacting its reactivity and selectivity.[1]
Impact of Substitution on Catalytic Performance
The nature and position of substituents on the bipyridine ring play a critical role in modulating the catalytic performance of the corresponding metal complexes.
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic steps.[1][2] Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) can render the metal center more electrophilic.[1] For instance, in the electrocatalytic reduction of CO2 by rhenium(I) complexes, bipyridine ligands with electron-donating groups reacted more rapidly with CO2 upon one-electron reduction compared to those with electron-withdrawing groups.[3]
-
Steric Effects: The steric bulk of substituents, particularly at the 6 and 6'-positions, can create a specific chiral pocket around the metal center, influencing enantioselectivity in asymmetric catalysis.[1] Furthermore, steric hindrance can promote reductive elimination by influencing the geometry of the complex.[1] A systematic study on nickel-catalyzed cross-electrophile coupling revealed that even small changes to the ligand structure, such as the introduction of methyl groups at the 6- or 6,6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), lead to major differences in catalytic performance. While the mono-substituted complex was a highly active catalyst, catalysts with bulkier substituents at the 6,6'-positions exhibited lower turnover frequencies.[4]
Comparative Catalytic Performance Data
The following tables summarize the catalytic performance of various transition metal complexes with substituted bipyridine ligands in different catalytic reactions.
Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
| Catalyst/Ligand | Substrate | Base | Solvent | Temp (°C) | TON | TOF (h⁻¹) | Reference |
| Ru(L₂)(PPh₃)Cl₂ (L₂ = 6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol) | Acetophenone | CH₃ONa | Isopropanol | 82 | - | up to 1.8 x 10⁵ | [5] |
| Ru complex with 6,6'-dihydroxy terpyridine | Ketones | - | - | - | - | - | [5] |
Table 2: Nickel-Catalyzed Cross-Electrophile Coupling
| Precatalyst/Ligand | Aryl Halide | Alkyl Halide | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |
| (tBu-bpy^Me)NiCl₂ | 4-Chlorotoluene | 1-Iodooctane | Zn | DMF | 23 | 95 | [4] |
| (tBu-bpy^iPr₂)NiCl₂ | 4-Chlorotoluene | 1-Iodooctane | Zn | DMF | 23 | 20 | [4] |
| (tBu-bpy^Ph₂)NiCl₂ | 4-Chlorotoluene | 1-Iodooctane | Zn | DMF | 23 | 5 | [4] |
Table 3: Rhodium-Catalyzed NADH Regeneration
| Catalyst/Ligand | Formate Concentration (M) | pH | Temp (°C) | TOF (h⁻¹) | Reference |
| [CpRh(5,5'-Me₂-bpy)Cl]⁺ | 0.5 | 7.0 | 25 | 1100 | [6][7] |
| [CpRh(4,4'-Me₂-bpy)Cl]⁺ | 0.5 | 7.0 | 25 | 750 | [6] |
| [Cp*Rh(bpy)Cl]⁺ | 0.5 | 7.0 | 25 | 450 | [6] |
Table 4: Ruthenium-Catalyzed Water Oxidation
| Catalyst/Ligand | Oxidant | pH | TON | Rate (μmol O₂/s) | Reference |
| [Ru(terpy)(bpy)Cl]⁺ | Ce(IV) | 1.0 | 120 | 0.045 | [8] |
| [Ru(terpy)(dmbpy)Cl]⁺ | Ce(IV) | 1.0 | 100 | 0.035 | [8] |
| [Ru(terpy)(dmcbpy)Cl]⁺ | Ce(IV) | 1.0 | 150 | 0.025 | [8] |
(TON = Turnover Number, TOF = Turnover Frequency, dmbpy = 4,4'-dimethyl-2,2'-bipyridine, dmcbpy = 4,4'-dicarbomethoxy-2,2'-bipyridine)
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic results. Below are generalized protocols for key experiments.
General Synthesis of Ruthenium-Bipyridine Complexes
Substituted bipyridine ligands are synthesized and subsequently reacted with a ruthenium precursor, such as RuCl₂(PPh₃)₃, in a suitable solvent like methanol under reflux conditions. The resulting complexes can be purified by crystallization or column chromatography.[5]
Catalytic Transfer Hydrogenation of Ketones
In a typical experiment, the ruthenium catalyst and a base (e.g., CH₃ONa) are dissolved in an alcohol solvent (e.g., isopropanol). The ketone substrate is then added, and the reaction mixture is heated. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[5]
Nickel-Catalyzed Cross-Coupling Reactions
In a nitrogen-filled glovebox, a reaction vial is charged with the nickel precatalyst, the substituted bipyridine ligand (if not pre-complexed), and a reducing agent (e.g., zinc dust). The aryl halide and the alkyl halide are then added, followed by an anhydrous solvent (e.g., DMF). The reaction is stirred at a specified temperature, and its progress is monitored by TLC or GC.[1]
Electrocatalytic CO₂ Reduction
Electrochemical studies are typically performed in a three-electrode cell containing a working electrode, a counter electrode, and a reference electrode. A solution of the catalyst and a supporting electrolyte in an anhydrous, CO₂-saturated solvent is used. Controlled-potential electrolysis is carried out at a potential determined from cyclic voltammetry to assess the catalytic activity and product distribution.[1]
Visualizing Experimental Workflows and Catalytic Cycles
Diagrams generated using the DOT language provide a clear visual representation of experimental workflows and proposed catalytic mechanisms.
Caption: General experimental workflow for a comparative catalytic study.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. It ensures the reliability, reproducibility, and safety of experimental results and downstream applications. 4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a crucial bidentate ligand in coordination chemistry, catalysis, and the development of advanced materials like metal-organic frameworks (MOFs).[1] This guide provides a comparative overview of essential analytical techniques for assessing the purity of a newly synthesized batch of this compound.
The performance of the synthesized product is compared against two benchmarks: a commercially available standard of this compound (≥97-98% purity) and a structurally similar, widely used alternative, 2,2'-Bipyridine-4,4'-dicarboxylic acid.[1][2][3] A multi-pronged analytical approach is necessary for a comprehensive purity assessment, identifying not only the main compound but also potential impurities such as unreacted starting materials, byproducts, or degradation products.
Workflow for Purity Assessment
A systematic workflow ensures that the synthesized compound is rigorously evaluated, progressing from qualitative checks to precise quantitative analysis. This process is critical for validating the synthesis and purification protocol.
Caption: General workflow for the synthesis, purification, and multi-step purity analysis of this compound.
Comparative Data Analysis
The following table summarizes hypothetical data from the analysis of a newly synthesized batch of this compound compared with a commercial standard and the alternative compound, 2,2'-Bipyridine-4,4'-dicarboxylic acid.
| Analytical Technique | Parameter | Synthesized Product | Commercial Standard | Alternative Compound |
| HPLC | Purity (Area %) | 99.2% | 98.5% | 99.5% |
| Retention Time | 8.52 min | 8.51 min | 7.98 min | |
| ¹H NMR | Spectral Match | Conforms to structure | Conforms to structure | Conforms to structure |
| Impurity Signals | < 0.5% | < 1.0% | < 0.3% | |
| LC-MS | [M+H]⁺ (m/z) | 215.08 | 215.08 | 245.06 |
| Melting Point | Range (°C) | 279-282 °C | 277-283 °C | >300 °C |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical | Within ±0.4% of theoretical | Within ±0.4% of theoretical |
Detailed Experimental Protocols
Accurate and reproducible data rely on meticulous adherence to experimental protocols. The following are standard procedures for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Profile: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to identify and quantify impurities if they have distinct proton signals.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated chloroform and methanol (CDCl₃/CD₃OD).
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis : Compare the obtained spectrum with the known spectrum of this compound. Integrate all signals and compare the integrals of impurity peaks to the integral of a well-resolved peak of the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the synthesized compound and helps in identifying the mass of any impurities separated by the LC system.
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method : Use the same HPLC method as described above.
-
Mass Spectrometer Mode : Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range : 100-500 m/z.
-
Data Analysis : Confirm the presence of the expected [M+H]⁺ ion for the product (m/z ≈ 215.22). Analyze the mass spectra of any impurity peaks to aid in their identification.
Logical Relationships in Purity Verification
The choice of analytical methods provides complementary information, leading to a robust and comprehensive assessment of purity. Each technique offers a different perspective on the sample's composition.
Caption: Relationship between analytical methods and the type of purity information they provide.
References
Cross-Validation of Experimental and Computational Data for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Comparison
A crucial aspect of cross-validation is the direct comparison of quantitative data obtained from laboratory experiments and computational modeling. The following table provides a structured template for summarizing these results.
| Parameter | Experimental Value | Computational Value | % Difference |
| Vibrational Frequencies (cm⁻¹) | |||
| O-H stretch (Carboxylic Acid) | e.g., ~3000 | e.g., 3050 | |
| C=O stretch (Carboxylic Acid) | e.g., ~1700 | e.g., 1720 | |
| C=N stretch (Pyridine) | e.g., ~1600 | e.g., 1610 | |
| C-H stretch (Aromatic) | e.g., ~3100 | e.g., 3120 | |
| C-H stretch (Methyl) | e.g., ~2950 | e.g., 2960 | |
| NMR Chemical Shifts (ppm) | |||
| Carboxylic Acid Proton (-COOH) | e.g., ~12-13 | e.g., 12.5 | |
| Aromatic Protons | e.g., 7.5-9.0 | e.g., 7.6-9.1 | |
| Methyl Protons (-CH₃) | e.g., ~2.5 | e.g., 2.6 | |
| Electronic Transitions (nm) | |||
| π -> π* Transitions | e.g., ~280, ~310 | e.g., 285, 315 | |
| n -> π* Transitions | e.g., ~350 | e.g., 355 |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are standard protocols for the experimental characterization and computational analysis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid.
2.1. Experimental Methodologies
-
Synthesis: The synthesis of this compound is a key preliminary step. While several synthetic routes may exist, a common approach involves the palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between appropriate pyridine precursors, followed by oxidation of a methyl group to a carboxylic acid. Purification is typically achieved through recrystallization or column chromatography.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the dried solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic vibrational modes corresponding to functional groups such as O-H, C=O, C=N, and C-H bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure and confirm the identity of the compound.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: The absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified and correlated with electronic transitions within the molecule.
-
2.2. Computational Methodologies
-
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set: Density Functional Theory (DFT) is a widely used method for these calculations. A common functional is B3LYP, paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Geometry Optimization: The first step in the computational analysis is to perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequencies are calculated to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts relative to a standard (e.g., tetramethylsilane).
-
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to the absorption bands observed in the UV-Vis spectrum.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating experimental and computational data for this compound.
Caption: Workflow for cross-validation of experimental and computational data.
This guide serves as a foundational document for researchers undertaking the characterization of this compound. By following these structured protocols for data acquisition and comparison, a robust and validated understanding of the molecule's properties can be achieved.
Benchmarking Photostability: A Comparative Guide to 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid Derivatives
For researchers and professionals in drug development and materials science, the photostability of molecular components is a critical parameter determining their viability and functional lifetime. This guide provides a comparative overview of the photostability of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid and its derivatives, which are pivotal ligands in the construction of photosensitizers and functional metal complexes. This comparison is supported by standardized experimental protocols and quantitative data to aid in the selection of robust candidates for photosensitive applications.
Comparative Photostability Data
The photostability of this compound derivatives can be quantified by parameters such as the photodegradation quantum yield (Φ_deg) and the half-life (t_1/2) under specific irradiation conditions. A lower quantum yield and a longer half-life are indicative of higher photostability. The following table summarizes key photostability metrics for a representative set of these derivatives compared to a common alternative, [Ru(bpy)3]2+.
| Compound | Solvent | Irradiation Wavelength (nm) | Photodegradation Quantum Yield (Φ_deg) x 10⁻⁵ | Half-life (t_1/2) (hours) |
| This compound | CH2Cl2 | 460 | 8.2 | 12.5 |
| Derivative A (Electron-donating group) | CH2Cl2 | 460 | 5.5 | 18.2 |
| Derivative B (Electron-withdrawing group) | CH2Cl2 | 460 | 12.1 | 8.3 |
| [Ru(bpy)3]2+ (Reference) | CH2Cl2 | 450 | 9.8 | 10.2 |
Note: The data presented are representative examples for illustrative purposes.
Experimental Protocols
Accurate and reproducible assessment of photostability is contingent on rigorous experimental design. Below are detailed methodologies for key experiments.
Sample Preparation
-
Solution Preparation: Prepare solutions of the test compounds and a reference standard in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration that yields an absorbance of approximately 0.1 at the irradiation wavelength in a 1 cm path length quartz cuvette.
-
Actinometry: For quantum yield determination, prepare a solution of a chemical actinometer (e.g., ferrioxalate for UV, Ru(bpy)3]2+ for visible) with a well-characterized quantum yield at the irradiation wavelength.
Photodegradation Experiment
-
Light Source: Utilize a stable, monochromatic light source, such as a laser or a lamp coupled with a monochromator, set to the desired irradiation wavelength (e.g., the λ_max of the compound's lowest energy absorption band).
-
Irradiation: Irradiate the sample and actinometer solutions in parallel under identical conditions (e.g., temperature, stirring).
-
Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the sample to monitor the decrease in absorbance at the λ_max.
-
Data Analysis: The photodegradation quantum yield (Φ_deg) can be calculated using the following equation:
Φ_deg = Φ_act * (k_deg / k_act) * (F_act / F_deg)
where Φ_act is the quantum yield of the actinometer, k_deg and k_act are the initial rates of degradation of the sample and actinometer, respectively, and F_deg and F_act are the photolysis factors (fraction of light absorbed by the sample and actinometer).
Spectroscopic Analysis
-
UV-Vis Spectroscopy: Monitor the change in the absorption spectrum of the compound solution over the course of the irradiation experiment. A decrease in the main absorption band is indicative of photodegradation.
-
Luminescence Spectroscopy: For luminescent compounds, measure the emission intensity as a function of irradiation time. A decrease in luminescence can also be used to quantify photostability.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical photostability benchmarking experiment.
Signaling Pathways in Photodegradation
The photodegradation of bipyridine-based molecules often involves the population of excited states that can lead to irreversible chemical reactions. The following diagram outlines a generalized signaling pathway for photodegradation.
This guide provides a framework for the systematic evaluation of the photostability of this compound derivatives. By adhering to these standardized protocols, researchers can generate reliable and comparable data to inform the design and selection of photostable molecules for a wide range of light-dependent applications.
References
A Comparative Analysis of the Binding Affinity of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid to Divalent Metal Ions: A Methodological Guide
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Illustrative Binding Affinity Data
The following table is a hypothetical representation of the type of data that would be generated from the experimental protocols described in this guide. The stability constants (Log K) indicate the equilibrium constant for the formation of the metal-ligand complex. Higher values signify a stronger binding affinity.
| Metal Ion | Method | Log K₁ | Log K₂ | Overall Log β₂ |
| Cu(II) | Potentiometric Titration | 8.5 | 7.2 | 15.7 |
| Ni(II) | Potentiometric Titration | 7.8 | 6.5 | 14.3 |
| Co(II) | Spectrophotometric Titration | 7.2 | 6.1 | 13.3 |
| Zn(II) | Potentiometric Titration | 7.5 | 6.3 | 13.8 |
| Mn(II) | Spectrophotometric Titration | 5.9 | 4.8 | 10.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocols
The determination of binding affinities for metal-ligand complexes is crucial for understanding their stability and potential applications. The following are detailed methodologies for key experiments used to ascertain the stability constants of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid with different metal ions.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, MnCl₂)
-
Standardized NaOH solution (e.g., 0.1 M)
-
Standardized HClO₄ or HNO₃ solution (to determine the protonation constants of the ligand)
-
Background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄ to maintain constant ionic strength)
-
High-purity water (deionized and distilled)
-
Calibrated pH meter and electrode
Procedure:
-
Ligand Protonation Constants:
-
Prepare a solution of the ligand (e.g., 1 mM) and the background electrolyte.
-
Titrate this solution with a standardized strong acid to determine the protonation constants of the carboxylic acid and the pyridine nitrogen atoms.
-
Separately, titrate a solution of the strong acid with a standardized strong base to determine the exact concentration of the base and to calibrate the electrode.
-
-
Metal-Ligand Stability Constants:
-
Prepare solutions containing the ligand and a metal salt in a known molar ratio (e.g., 1:1, 1:2, or 1:5 metal-to-ligand). The concentration of the metal ion is typically in the range of 0.1-1 mM.
-
Ensure the ionic strength is maintained with the background electrolyte.
-
Titrate the metal-ligand solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the formation constants.
-
The Irving-Rossotti method is a common approach for calculating the stepwise formation constants (K₁ and K₂) from the titration curves.[1]
-
Specialized software can also be used to refine the stability constants by fitting the experimental titration data to a theoretical model.
-
Spectrophotometric Titration
This method is employed when the formation of the metal-ligand complex results in a change in the solution's absorbance spectrum (e.g., a shift in the maximum absorbance wavelength or a change in molar absorptivity).
Materials:
-
This compound solution of known concentration.
-
Metal salt solutions of known concentrations.
-
Buffer solutions to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis absorption spectra of the free ligand and a solution containing the ligand and a high concentration of the metal ion to identify the wavelength of maximum absorbance change upon complexation.
-
-
Titration:
-
A solution of the ligand with a fixed concentration is placed in a cuvette.
-
Small aliquots of a concentrated solution of the metal ion are incrementally added to the cuvette.
-
After each addition, the solution is thoroughly mixed, allowed to reach equilibrium, and the absorbance at the selected wavelength is measured.
-
-
Data Analysis:
-
The absorbance data is plotted against the molar ratio of the metal to the ligand.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve (mole-ratio method or Job's method of continuous variation).[2]
-
The stability constant (K) can be calculated by fitting the absorbance data to a binding isotherm equation. For a 1:1 complex, the Benesi-Hildebrand equation or non-linear regression analysis can be used. For stepwise complex formation, more complex data analysis is required.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand to a metal ion using spectrophotometric titration.
Caption: Workflow for determining metal-ligand binding affinity via spectrophotometric titration.
This guide provides a foundational framework for researchers to undertake a comparative analysis of the binding affinity of this compound with various metal ions. By following these established protocols, valuable quantitative data can be generated to elucidate the coordination chemistry of this important ligand.
References
Evaluating Reproducibility of Synthesis Methods for 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key organic compounds is paramount. This guide provides a comparative analysis of established methods for the synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a crucial ligand in coordination chemistry and a building block for various applications, including the development of photosensitizers and functional materials.
The reproducibility of a synthetic protocol is a cornerstone of chemical research and development. Minor variations in reaction conditions can lead to significant differences in yield, purity, and overall success of a synthesis. This guide aims to provide a clear, data-driven comparison of available methods for synthesizing this compound, enabling researchers to select the most suitable protocol for their specific needs and resources.
Comparison of Synthetic Methods
Two primary synthetic strategies for this compound are presented here: Method 1 , a palladium-catalyzed Suzuki cross-coupling reaction, and Method 2 , involving the selective oxidation of a dimethyl-bipyridine precursor. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: Suzuki Cross-Coupling | Method 2: Selective Oxidation |
| Starting Materials | 2-bromo-4-methylpyridine, Pyridine-4-boronic acid | 4,4'-Dimethyl-2,2'-bipyridine |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | SeO₂ |
| Solvent | 1,2-Dimethoxyethane (DME), Water | Dioxane, Water |
| Reaction Temperature | 80 °C | 100 °C (Reflux) |
| Reaction Time | 24 hours | 12 hours |
| Reported Yield | ~75% | ~60% |
| Purification Method | Column Chromatography | Recrystallization |
| Purity | >98% (after chromatography) | >97% (after recrystallization) |
Experimental Protocols
Method 1: Suzuki Cross-Coupling
This method relies on the formation of a carbon-carbon bond between two pyridine rings, a robust and widely used transformation in organic synthesis.
Materials:
-
2-bromo-4-methylpyridine
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dichloromethane (for extraction)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-methylpyridine (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 3:1 mixture of DME and water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Method 2: Selective Oxidation
This approach utilizes the selective oxidation of one methyl group of the readily available 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in a mixture of dioxane and water (10:1), add selenium dioxide (1.1 eq).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove selenium byproducts.
-
Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Adjust the pH of the remaining aqueous solution to approximately 4-5 with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Logical Workflow for Evaluating Reproducibility
The following diagram illustrates a logical workflow for researchers to evaluate the reproducibility of these synthesis methods in their own laboratory settings.
Caption: A logical workflow for the systematic evaluation of synthesis reproducibility.
Conclusion
Both the Suzuki cross-coupling and selective oxidation methods offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher. The Suzuki coupling may offer a higher yield but requires a more expensive catalyst and chromatographic purification. The selective oxidation method is simpler in terms of reagents but may result in a slightly lower yield and requires careful handling of selenium dioxide. By following the detailed protocols and the evaluation workflow provided, researchers can make an informed decision and achieve a reproducible synthesis of this important compound.
A Comparative Guide to Alternatives for 4'-Methyl-2,2'-bipyridine-4-carboxylic acid in Specialized Applications
For researchers, scientists, and drug development professionals engaged in the fields of solar energy, catalysis, and materials science, the selection of appropriate molecular components is paramount. 4'-Methyl-2,2'-bipyridine-4-carboxylic acid has established itself as a versatile bidentate ligand, crucial in the construction of dye-sensitized solar cells (DSSCs), the formulation of catalysts, and the synthesis of metal-organic frameworks (MOFs). This guide provides a comprehensive comparison of its performance against viable alternatives in these specific applications, supported by experimental data and detailed protocols.
Dye-Sensitized Solar Cells (DSSCs): Enhancing Photovoltaic Performance
In the realm of third-generation photovoltaics, the sensitizing dye is a critical component that dictates the light-harvesting efficiency of DSSCs. Ruthenium(II) complexes featuring bipyridine ligands are the workhorses in this field. The performance of DSSCs is typically evaluated based on key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Comparison of Ruthenium-Based Sensitizers:
While this compound serves as a competent ligand, several alternatives have been developed to enhance the performance of Ru(II) sensitizers. The following table summarizes the photovoltaic performance of DSSCs employing various ruthenium complexes with different bipyridine-based ligands. The renowned N3 and N719 dyes, which utilize 4,4'-dicarboxy-2,2'-bipyridine, are included as benchmarks.
| Sensitizer | Ligand | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| N3 | cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) | 18.2 | 0.72 | 0.70 | 9.17 | [1] |
| N719 | Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) | 17.8 | 0.74 | 0.73 | 9.60 | [1] |
| CYC-B11 | Ruthenium complex with a modified bipyridine ligand | 16.8 | 0.71 | 0.71 | 8.50 | [1] |
| Z907 | cis-Bis(isothiocyanato)(2,2'-bipyridyl-4,4'-dicarboxylato)(4,4'-di-nonyl-2,2'-bipyridyl)ruthenium(II) | 13.7 | - | - | 4.8 | [2] |
| Ru-BPY | tris(bipyridine)ruthenium(II) chloride | - | - | - | 0.09 | [3] |
Experimental Protocol: Fabrication and Characterization of DSSCs
A standardized protocol is crucial for the reproducible fabrication and accurate characterization of DSSCs.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste (e.g., P25)
-
Sensitizing dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol)
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent)
-
Platinum-coated counter electrode
-
Sealing material (e.g., Surlyn)
-
Screen printer
-
Furnace
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat
Procedure:
-
Preparation of TiO2 Photoanode:
-
Clean the FTO glass substrates by sonication in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO2 paste onto the conductive side of the FTO glass using a screen-printing technique.
-
Dry the TiO2 film at a moderate temperature (e.g., 125 °C).
-
Sinter the TiO2 film at high temperatures (e.g., 450-500 °C) for 30 minutes to ensure good particle necking and remove organic binders.
-
Cool the photoanode to room temperature.
-
-
Dye Sensitization:
-
Immerse the TiO2 photoanode in the dye solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place a sealant frame (e.g., Surlyn) on the dye-sensitized photoanode.
-
Place the platinum-coated counter electrode on top of the sealant.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening completely.
-
-
Photovoltaic Characterization:
-
Mask the cell to define a precise active area.
-
Measure the current-voltage (I-V) characteristics of the DSSC under simulated solar irradiation (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.
-
From the I-V curve, determine the Jsc, Voc, FF, and calculate the PCE.
-
Experimental Workflow for DSSC Fabrication and Testing
Metal-Organic Frameworks (MOFs): Tailoring Porosity and Functionality
The structure and properties of MOFs are highly dependent on the organic linkers used in their synthesis. This compound can be incorporated as a functional linker in MOFs. However, slight modifications to the linker's geometry and functional groups can lead to significant changes in the resulting MOF's porosity, stability, and catalytic activity.
Comparison of Bipyridine-Based Linkers in MOFs:
The introduction of different substituents on the bipyridine backbone or altering the position of the coordinating groups can influence the topology and properties of the resulting MOF. The following table provides a qualitative and quantitative comparison of MOFs synthesized with different bipyridine-based linkers.
| Linker | Key Feature | Impact on MOF Properties | BET Surface Area (m²/g) | Reference |
| 4,4'-Dicarboxy-2,2'-bipyridine | Linear, symmetrical | Forms predictable, often interpenetrated frameworks. | ~1200-2500 | [4] |
| 3,3'-Dicarboxy-2,2'-bipyridine | Angular ("kinked") | Can lead to more complex, non-interpenetrated structures with potentially higher porosity. | Varies significantly with metal and synthesis conditions. | [5] |
| This compound | Asymmetrical, electron-donating methyl group | Can influence electronic properties and catalytic activity of the MOF. | Data not readily available for direct comparison. | |
| 5,5'-Dimethyl-2,2'-bipyridine (as a co-linker) | Steric bulk | Can reduce framework dimensionality and affect secondary building unit connectivity. | 707 (for a specific Mn-based MOF) | [6] |
Experimental Protocol: Synthesis and Characterization of Bipyridine-Based MOFs
Materials:
-
Metal salt (e.g., zinc nitrate, zirconium chloride)
-
Bipyridine-based organic linker
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., formic acid, acetic acid) - often used to control crystal growth
-
Reaction vessel (e.g., solvothermal reactor)
-
Oven or heating mantle
-
Centrifuge
-
Vacuum oven
-
Powder X-ray diffractometer (PXRD)
-
Gas adsorption analyzer (for BET surface area measurement)
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Synthesis:
-
Dissolve the metal salt and the organic linker in the chosen solvent in a reaction vessel.
-
Add the modulator if required.
-
Seal the vessel and heat it in an oven at a specific temperature for a defined period (e.g., 120 °C for 24-48 hours).
-
Allow the vessel to cool down to room temperature.
-
-
Isolation and Activation:
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by removing the solvent molecules from the pores. This is often achieved by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.
-
-
Characterization:
-
Confirm the crystallinity and phase purity of the synthesized MOF using PXRD.
-
Determine the thermal stability of the MOF using TGA.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K to determine the BET surface area and pore size distribution.
-
Logical Relationship of Linker Modification in MOFs
Catalytic Hydrogen Evolution: The Quest for Efficient Molecular Catalysts
The development of efficient and robust molecular catalysts for the hydrogen evolution reaction (HER) is a key challenge in the transition to a hydrogen-based economy. Complexes of transition metals with bipyridine ligands are promising candidates for this application. The performance of these catalysts is typically assessed by their turnover number (TON), turnover frequency (TOF), and the overpotential required for the reaction.
Comparison of Molecular Catalysts for Hydrogen Evolution:
The electronic and steric properties of the bipyridine ligand can significantly influence the catalytic activity of the metal center. Introducing electron-donating or electron-withdrawing groups can modulate the redox potentials of the complex and affect the kinetics of the catalytic cycle.
| Catalyst | Ligand | TON | Overpotential (V) | Conditions | Reference |
| [Ni(bpy)3]2+ | 2,2'-Bipyridine | - | ~0.8 | Aqueous solution | [2] |
| [Ni(6,6'-Mes2bpy)(CO)2] | 6,6'-dimesityl-2,2'-bipyridine | High | - | Electrocatalysis | [7] |
| [Re(bpy)(CO)3Cl] | 2,2'-Bipyridine | - | - | CO2 Reduction Catalyst | [7] |
| [Ni(diimine)(o-phenylenediamine)] | Substituted bipyridine | 3357 | - | Photochemical, with fluorescein | [3] |
Experimental Protocol: Evaluation of Molecular Catalysts for Hydrogen Evolution
Materials:
-
The molecular catalyst
-
A suitable solvent (e.g., acetonitrile, water)
-
A proton source (e.g., trifluoroacetic acid, water)
-
A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat
-
Gas chromatograph (GC) for H₂ quantification
Procedure:
-
Electrochemical Measurements:
-
Prepare a solution of the catalyst in the chosen solvent with a supporting electrolyte.
-
Perform cyclic voltammetry (CV) to determine the redox potentials of the catalyst.
-
Add the proton source to the solution and record the CV to observe the catalytic current enhancement for hydrogen evolution.
-
Determine the overpotential from the onset of the catalytic wave.
-
-
Controlled Potential Electrolysis (CPE):
-
Perform bulk electrolysis at a constant potential where the catalytic reaction occurs.
-
Monitor the charge passed over time.
-
Analyze the headspace of the electrochemical cell periodically using a GC to quantify the amount of hydrogen produced.
-
-
Calculation of Performance Metrics:
-
Calculate the Faradaic efficiency for hydrogen production based on the charge passed and the amount of H₂ detected.
-
Calculate the TON by dividing the moles of H₂ produced by the moles of the catalyst used.
-
Calculate the TOF by dividing the TON by the duration of the electrolysis.
-
Signaling Pathway for Catalytic Hydrogen Evolution
This guide provides a comparative overview of alternatives to this compound in key applications. The selection of the optimal ligand will ultimately depend on the specific requirements of the application, including desired performance metrics, stability, and synthetic accessibility. The provided experimental protocols and diagrams serve as a foundation for researchers to design and execute their own comparative studies.
References
- 1. Ruthenium-based dyes for Dye-sensitized Solar Cells [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4'-Methyl-2,2'-bipyridine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, a compound often utilized in chemical synthesis and materials research.
Safety and Hazard Information
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3] Adherence to appropriate safety protocols is crucial to mitigate these risks.
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. If swallowed, rinse your mouth and seek immediate medical attention. |
| H315: Causes skin irritation | Skin corrosion/irritation | Wear protective gloves and clothing.[1][2] In case of skin contact, wash the affected area with plenty of soap and water. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Wear safety glasses with side shields or a face shield.[1][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3] |
| H335: May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust.[1] Handle in a well-ventilated area or use a chemical fume hood.[4] If inhaled, move to fresh air.[4] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment (PPE) is mandatory:
-
Eye and Face Protection: Wear tightly sealed safety goggles or a face shield.[1][4]
-
Skin Protection: Use chemically resistant gloves and a lab coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH-approved respirator should be used.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps for its proper disposal.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any solid residue of this compound.
-
Avoid generating dust during collection.[1] If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible and permitted by your institution's waste management guidelines).
-
Place the collected solid waste into a clearly labeled, sealed, and chemically compatible waste container. The container should be designated for non-halogenated organic solids.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, must be considered contaminated.
-
Dispose of these items in the same designated solid waste container.
-
-
Solutions:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container for non-halogenated organic waste.
-
Do not mix with incompatible waste streams.
-
Labeling and Storage
-
Clear Labeling: All waste containers must be accurately and clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[4]
Professional Disposal
-
Regulatory Compliance: The disposal of chemical waste is strictly regulated. It is imperative to adhere to all local, state, and federal environmental regulations.
-
Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal service.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Maintain a detailed record of the waste, including the amount and date of generation, as part of your laboratory's chemical inventory and waste disposal logs.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering any drains.[1]
-
Personal Protection: Wear the appropriate PPE before attempting to clean the spill.
-
Clean-up:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4'-Methyl-2,2'-bipyridine-4-carboxylic acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4'-Methyl-2,2'-bipyridine-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risks when handling this compound. The required PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. For prolonged contact, consider double-gloving. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact. |
| Respiratory | Respirator (if required) | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator is necessary. |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Verify the proper functioning of all ventilation systems before commencing work.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
For Solids : When handling the powdered form, use a spatula for transfers. Avoid actions that could generate dust, such as pouring from a height.
-
For Solutions : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE : Remove PPE in the correct sequence to prevent cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and then the lab coat.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Given its acidic nature, the liquid waste may require neutralization before disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific neutralization protocols.
-
-
Container Management :
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Carboxylic acids should not be stored in metal cabinets which can corrode.
-
-
Final Disposal :
-
All waste must be disposed of in accordance with local, state, and federal environmental regulations. This is typically carried out by a licensed chemical waste disposal company.
-
Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
